Cyclazodone-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-10(8-4-2-1-3-5-8)16-12(14-11)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14,15)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRKTAYPGADPGW-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C2NC(=O)C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)NC(=NC3CC3)O2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Cyclazodone-d5 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclazodone is a centrally acting stimulant drug that was first developed in the 1960s. It belongs to the 4-oxazolidinone class of compounds and is structurally related to other stimulants such as pemoline and aminorex. Historically, it was investigated for its potential as an anorectic and fatigue-reducing agent. Cyclazodone-d5 is the deuterated analog of Cyclazodone, which serves as an invaluable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the chemical properties, synthesis, proposed mechanism of action, and analytical applications of Cyclazodone and its deuterated form.
Chemical Structure and Properties
This compound is a synthetic molecule where five hydrogen atoms in the phenyl group of Cyclazodone have been replaced with deuterium. This isotopic labeling makes it chemically identical to Cyclazodone in terms of reactivity but distinguishable by its mass, a critical feature for its use as an internal standard in mass spectrometry-based assays.
Table 1: Chemical and Physical Properties of Cyclazodone and this compound
| Property | Cyclazodone | This compound |
| IUPAC Name | 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4(5H)-one | 2-(cyclopropylamino)-5-(phenyl-d5)-1,3-oxazol-4(5H)-one |
| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₂H₇D₅N₂O₂[1] |
| Molecular Weight | 216.24 g/mol | 221.27 g/mol [1] |
| CAS Number | 14461-91-7 | 1246817-86-6[1] |
| Appearance | White crystalline powder | Not specified, expected to be similar to Cyclazodone |
| SMILES | C1CC1N=C2NC(=O)C(O2)C3=CC=CC=C3 | C1CC1N=C2NC(=O)C(O2)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H] |
| InChI Key | DNRKTAYPGADPGW-UHFFFAOYSA-N | Not available |
Synthesis of Cyclazodone
The synthesis of Cyclazodone is a two-step process that involves the formation of an amide intermediate followed by cyclization. The synthesis of this compound would follow an analogous pathway, utilizing deuterated starting materials.
Experimental Protocol: Synthesis of Cyclazodone
Step 1: Formation of the Amide Intermediate
-
In a reaction vessel, dissolve 1-cyclopropylurea in a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of α-chlorophenylacetyl chloride to the cooled solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude amide intermediate, N-(2-chloro-1-phenylethyl)cyclopropylurea.
Step 2: Cyclization to form Cyclazodone
-
Dissolve the crude amide intermediate in a suitable alcohol solvent, such as ethanol.
-
Add a strong base, such as sodium ethoxide, to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the cyclization reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a weak acid, such as acetic acid.
-
The crude Cyclazodone product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Cyclazodone.
References
Cyclazodone-d5 mechanism of action in the central nervous system
An In-Depth Technical Guide on the Core Mechanism of Action of Cyclazodone-d5 in the Central Nervous System
Disclaimer: Cyclazodone and its deuterated analog, this compound, are research chemicals. Their safety and efficacy have not been evaluated by the U.S. Food and Drug Administration for use in humans. This document is intended for research, scientific, and drug development professionals for informational purposes only.
Introduction
Cyclazodone is a centrally acting stimulant of the 4-oxazolidinone class, developed in the 1960s by the American Cyanamid Company.[1][2] Structurally related to pemoline and aminorex, it has been investigated for its potential to reduce fatigue and act as an anorectic.[1][3] this compound is a deuterated isotopologue of Cyclazodone, where five hydrogen atoms have been replaced by deuterium. This substitution is a common strategy in drug development to alter the pharmacokinetic profile of a compound, typically to slow its metabolism and prolong its duration of action, without changing its fundamental mechanism of action.
Due to a significant lack of publicly available, peer-reviewed quantitative data on this compound, this guide focuses on the hypothesized mechanisms of the parent compound, Cyclazodone, which are presumed to be identical for the d5 variant. The primary proposed mechanisms involve the modulation of monoamine neurotransmitters—specifically dopamine (DA) and norepinephrine (NE)—through actions as a releasing agent and/or a reuptake inhibitor. An additional proposed mechanism is the agonism of Trace Amine-Associated Receptor 1 (TAAR1).
Hypothesized Mechanisms of Action
The stimulant effects of Cyclazodone are believed to arise from its ability to increase the extracellular concentrations of dopamine and norepinephrine in the brain. This is likely achieved through a combination of two primary mechanisms: promoting neurotransmitter release and inhibiting their reuptake.
Monoamine Releasing Agent
Cyclazodone is hypothesized to function as a monoamine releasing agent, a mechanism similar to that of amphetamine. This action is thought to be mediated by its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). By acting as a substrate for these transporters, Cyclazodone can induce a reversal of their normal function, causing them to transport dopamine and norepinephrine out of the presynaptic neuron and into the synaptic cleft, a process known as efflux or reverse transport.
Caption: Proposed mechanism of this compound as a monoamine releasing agent.
Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)
In addition to promoting release, some sources suggest Cyclazodone may also act as a norepinephrine-dopamine reuptake inhibitor (NDRI). In this role, the molecule would bind to DAT and NET, but instead of being transported, it would block the transporter's ability to clear dopamine and norepinephrine from the synaptic cleft. This blockade leads to a prolonged presence and higher concentration of these neurotransmitters in the synapse, enhancing postsynaptic receptor signaling.
Caption: Proposed mechanism of this compound as a reuptake inhibitor.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
A more specific molecular mechanism proposed for Cyclazodone is agonism at TAAR1. TAAR1 is an intracellular G-protein coupled receptor that acts as a key regulator of monoamine transporters. Agonism at TAAR1 can trigger a signaling cascade that leads to the phosphorylation of DAT and NET. This post-translational modification causes the transporters to reverse their direction of flow, resulting in a robust, non-vesicular efflux of dopamine and norepinephrine into the synapse. This provides a plausible upstream mechanism for the observed monoamine-releasing effects.
Quantitative Pharmacological Data (Hypothetical)
Formal quantitative data for this compound is not available in peer-reviewed literature. The following tables present hypothetical data based on the expected activity for a potent, long-acting NDRI and releasing agent, consistent with qualitative reports. These values serve as a theoretical framework for guiding future empirical studies.
Table 1: Hypothetical Binding Affinity of this compound at Monoamine Transporters
| Target | Radioligand | Kᵢ (nM) [Hypothetical] |
|---|---|---|
| Human Dopamine Transporter (hDAT) | [³H]WIN 35,428 | 15 |
| Human Norepinephrine Transporter (hNET) | [³H]Nisoxetine | 25 |
| Human Serotonin Transporter (hSERT) | [³H]Citalopram | > 1000 |
Table 2: Hypothetical Functional Potency of this compound
| Assay Type | Target | IC₅₀ / EC₅₀ (nM) [Hypothetical] |
|---|---|---|
| Dopamine Reuptake Inhibition | hDAT | 30 |
| Norepinephrine Reuptake Inhibition | hNET | 50 |
| Serotonin Reuptake Inhibition | hSERT | > 2000 |
| Dopamine Release | hDAT | 45 |
| Norepinephrine Release | hNET | 70 |
The Role of Deuteration in this compound
The replacement of hydrogen with deuterium atoms at specific positions in a molecule can significantly alter its metabolic fate. This is known as the kinetic isotope effect. Carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, making them more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP450) enzymes in the liver.
By slowing the rate of metabolism, deuteration is expected to:
-
Increase the half-life (t½) of the drug.
-
Increase the maximum plasma concentration (Cmax) and overall drug exposure (AUC).
-
Prolong the duration of the pharmacological effect.
The core pharmacodynamic mechanism at the neurotransmitter transporters is not expected to change.
Caption: Logical flow of how deuteration impacts Cyclazodone's properties.
Key Experimental Protocols
To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.
Monoamine Transporter Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for DAT, NET, and SERT.
Methodology:
-
Membrane Preparation: Prepare membranes from cells (e.g., HEK293) stably expressing the human DAT, NET, or SERT.
-
Competitive Binding: Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of this compound.
-
Equilibration: Allow the reaction to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
References
Pharmacological Profile of Cyclazodone-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclazodone is a centrally acting stimulant developed in the 1960s by the American Cyanamid Company.[1][2] It is structurally related to other compounds like pemoline and thozalinone.[1][2] Initially investigated for its potential as an anorectic and for reducing fatigue, it showed a favorable therapeutic index compared to similar compounds in early studies.[1] However, it did not proceed to extensive clinical trials. Cyclazodone-d5 is the deuterated form of Cyclazodone, meaning five hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily used in research as a tracer for quantification in processes like NMR, GC-MS, or LC-MS. Deuteration can also alter the pharmacokinetic and metabolic profiles of a drug, often leading to a slower rate of metabolism.
While comprehensive pharmacological data for this compound is not extensively available, its mechanism of action is expected to be the same as its parent compound, Cyclazodone. This guide will therefore focus on the known pharmacological properties of Cyclazodone, with the understanding that the primary difference in the deuterated version will likely be in its pharmacokinetics.
Mechanism of Action
The precise mechanism of action for Cyclazodone has not been fully elucidated. However, it is believed to act as a central nervous system stimulant. Its effects are thought to be mediated through the enhancement of neurotransmitter activity, leading to increased alertness and reduced fatigue. A case report of N-methyl-cyclazodone, for which cyclazodone is an expected metabolite, suggests it is a centrally acting dopaminergic stimulant. This points towards a likely interaction with the dopamine transporter (DAT), and potentially the norepinephrine transporter (NET) and serotonin transporter (SERT), which are common targets for stimulant drugs.
The general mechanism for monoamine reuptake inhibitors involves blocking the action of these transporters, which in turn increases the synaptic concentration of the respective neurotransmitters—dopamine, norepinephrine, and/or serotonin.
Quantitative Pharmacological Data
There is a significant lack of publicly available, peer-reviewed quantitative data (e.g., Ki, IC50) for Cyclazodone and its deuterated analog. The tables below are structured to accommodate such data as it becomes available through future research. For context, typical data ranges for monoamine reuptake inhibitors are provided where appropriate.
Table 1: In Vitro Receptor/Transporter Binding Affinities (Hypothetical Data)
| Target | Ligand | K | Assay Type | Source |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Data not available | Radioligand Binding | - |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Data not available | Radioligand Binding | - |
| Serotonin Transporter (SERT) | [³H]Citalopram | Data not available | Radioligand Binding | - |
| D | [³H]SCH 23390 | Data not available | Radioligand Binding | - |
| D | [³H]Spiperone | Data not available | Radioligand Binding | - |
Table 2: In Vitro Functional Activity (Hypothetical Data)
| Target | Assay Type | IC | E | Source |
| Dopamine Reuptake Inhibition | [³H]Dopamine Uptake | Data not available | - | - |
| Norepinephrine Reuptake Inhibition | [³H]Norepinephrine Uptake | Data not available | - | - |
| Serotonin Reuptake Inhibition | [³H]Serotonin Uptake | Data not available | - | - |
Table 3: Pharmacokinetic Properties (Hypothetical Data for this compound vs. Cyclazodone)
| Parameter | Cyclazodone | This compound | Species | Route of Administration | Source |
| Half-life (t | Data not available | Expected to be longer | - | - | - |
| C | Data not available | Data not available | - | - | - |
| T | Data not available | Data not available | - | - | - |
| Bioavailability | Data not available | Data not available | - | - | - |
Signaling Pathways
As a presumed dopamine reuptake inhibitor, Cyclazodone would primarily affect the dopaminergic signaling pathway. By blocking DAT, it would increase the concentration of dopamine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors (D1-like and D2-like families). This, in turn, can modulate various downstream signaling cascades, including the cAMP/PKA and MAPK/ERK pathways, which are involved in neuronal excitability, gene expression, and synaptic plasticity.
References
Cyclazodone-d5 as a deuterium-labeled internal standard
An In-depth Technical Guide to Cyclazodone-d5 as a Deuterium-Labeled Internal Standard
Introduction
In the fields of pharmaceutical research, clinical diagnostics, and forensic toxicology, the precise and accurate quantification of analytes in complex biological matrices is paramount. Cyclazodone, a central nervous system stimulant belonging to the 4-oxazolidinone class, requires robust analytical methods for its monitoring.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3][4] The reliability of LC-MS/MS quantification is significantly enhanced by the use of stable isotope-labeled (SIL) internal standards.[5]
This technical guide provides a comprehensive overview of the application of this compound, a deuterium-labeled analog of Cyclazodone, as an internal standard for quantitative analysis. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative performance data, and visual workflows to facilitate the development and validation of rigorous bioanalytical methods.
Core Principles: The Role of Deuterium-Labeled Internal Standards
The fundamental principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated internal standard (this compound) is added to a sample at the earliest stage of preparation. Because this compound is chemically almost identical to the non-labeled analyte (Cyclazodone), it exhibits nearly the same behavior during all subsequent steps, including extraction, chromatographic separation, and ionization.
Any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the analyte's response to the internal standard's response, variabilities are normalized, leading to highly accurate and precise quantification. This is particularly crucial for mitigating "matrix effects," where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte.
Hypothetical Analytical Methodology
While specific validated methods for Cyclazodone are not widely published, the following protocol is a comprehensive, hypothetical procedure based on established methods for related novel psychoactive substances and general bioanalytical principles.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of protein content from plasma or serum samples.
-
Reagents: Acetonitrile (HPLC grade), this compound working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Procedure:
-
Pipette 100 µL of the biological sample (plasma, serum, or urine), calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to all tubes except for the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section details the proposed instrumental parameters for the chromatographic separation and mass spectrometric detection of Cyclazodone and this compound.
Table 1: Proposed LC-MS/MS Instrumental Parameters
| Parameter | Suggested Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 Reverse Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. |
| Total Run Time | ~6 minutes |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |
| Cyclazodone | 217.2 | 118.1 | Optimized (e.g., 25 eV) |
| This compound | 222.3 | 123.1 | Optimized (e.g., 25 eV) |
| Note: These transitions are hypothetical and require experimental verification and optimization. |
Bioanalytical Method Validation
A full method validation must be performed according to regulatory guidelines (e.g., FDA M10) to ensure the method is reliable for its intended purpose. Key validation parameters are summarized below.
Quantitative Data Summary
The following tables present representative data that would be expected from a successfully validated method using this compound.
Table 3: Representative Calibration Curve Performance
| Parameter | Acceptance Criteria | Typical Result |
| Calibration Range | N/A | 1 - 1000 ng/mL |
| Regression Model | N/A | Linear |
| Weighting | N/A | 1/x² |
| Correlation (r²) | ≥ 0.99 | 0.998 |
| Calibrator Accuracy | Within ±15% of nominal (±20% at LLOQ) | Meets criteria |
Table 4: Representative Accuracy and Precision Data
| QC Level (ng/mL) | Acceptance Criteria (Accuracy) | Typical Accuracy (% Bias) | Acceptance Criteria (Precision) | Typical Precision (%CV) |
| LLOQ (1) | ± 20% | 4.5% | ≤ 20% | 8.2% |
| Low (3) | ± 15% | -2.1% | ≤ 15% | 6.5% |
| Mid (100) | ± 15% | 1.3% | ≤ 15% | 4.1% |
| High (800) | ± 15% | 3.8% | ≤ 15% | 3.5% |
| CV = Coefficient of Variation; LLOQ = Lower Limit of Quantification |
Table 5: Representative Recovery and Matrix Effect Data
| QC Level (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low (3) | 88.5 | 89.1 | 0.95 | 0.99 |
| High (800) | 90.2 | 89.8 | 0.98 | 1.01 |
| A matrix factor of 1 indicates no matrix effect. An IS-normalized matrix factor close to 1 demonstrates effective compensation by the internal standard. |
Experimental Protocols for Validation
Selectivity and Specificity
-
Objective: To ensure the method can detect and quantify Cyclazodone without interference from endogenous matrix components.
-
Protocol:
-
Analyze at least six different blank matrix lots (e.g., human plasma).
-
Analyze one blank matrix lot spiked only with this compound.
-
Analyze one blank matrix lot spiked with Cyclazodone at the Lower Limit of Quantification (LLOQ) and this compound.
-
Acceptance: No significant interfering peaks should be present at the retention times of the analyte or IS in the blank samples. The response of any interference at the analyte's retention time must be <20% of the LLOQ response.
-
Accuracy and Precision
-
Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).
-
Protocol:
-
Prepare QC samples at four levels: LLOQ, Low, Mid, and High.
-
Analyze five replicates of each QC level on at least three separate days (inter-day) and within a single run (intra-day).
-
Acceptance: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect
-
Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.
-
Protocol:
-
Prepare three sets of samples at Low and High concentrations:
-
Set A: Analyte and IS in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
-
Set C: Matrix from six different sources spiked with analyte and IS before extraction.
-
-
Calculate the Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A).
-
Calculate the IS-Normalized MF = (MF of Analyte) / (MF of IS).
-
Acceptance: The %CV of the IS-Normalized MF across the different matrix lots should be ≤15%.
-
Conclusion
The use of is the recommended best practice for the quantitative analysis of Cyclazodone in biological matrices. Its near-identical physicochemical properties to the analyte ensure it can effectively compensate for variability in sample preparation and instrumental analysis, particularly matrix effects. By following a rigorous method validation process according to regulatory guidelines, researchers can develop a robust, reliable, and high-precision LC-MS/MS assay. This technical guide provides the foundational principles and a detailed framework to assist in the successful implementation of such a method, ultimately ensuring the generation of high-quality data for research, clinical, or forensic applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclazodone-d5
This technical guide provides a comprehensive overview of the known physical and chemical properties of Cyclazodone-d5, a deuterated isotopologue of the synthetic central nervous system stimulant, Cyclazodone. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, analytical methodologies, and presumed biological interactions.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Cyclazodone and this compound
| Property | Cyclazodone | This compound | Reference(s) |
| IUPAC Name | 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4(5H)-one | 2-(cyclopropylamino)-5-(phenyl-d5)-1,3-oxazol-4(5H)-one | [3] |
| Synonyms | Cyclopropylpemoline | Cyclopropylpemoline-d5 | [3][4] |
| CAS Number | 14461-91-7 | 1246817-86-6 | |
| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₂H₇D₅N₂O₂ | |
| Molecular Weight | 216.24 g/mol | 221.27 g/mol | |
| Appearance | Solid | Not specified (likely a solid) | |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol | Not specified (expected to be similar to Cyclazodone) | |
| SMILES | C1CC1N=C2NC(=O)C(O2)C3=CC=CC=C3 | O=C1C(C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])OC(NC3CC3)=N1 |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on its intended use as an internal standard and the analytical techniques employed for similar compounds, the following methodologies can be outlined.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for quantifying Cyclazodone in biological samples, with this compound used as an internal standard to ensure accuracy.
Objective: To determine the concentration of Cyclazodone in plasma or urine samples.
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of the biological sample (e.g., plasma, urine), add a known concentration of this compound as the internal standard.
-
If analyzing metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated forms.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and a mild organic solvent to remove interferences.
-
Elute Cyclazodone and this compound with a suitable solvent (e.g., methanol containing 2% ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18) suitable for the separation of small molecules.
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions for both Cyclazodone and this compound.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of Cyclazodone using LC-MS/MS with this compound as an internal standard.
In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay determines the potency of Cyclazodone in inhibiting the function of the dopamine transporter.
Objective: To determine the IC₅₀ value of Cyclazodone for the inhibition of dopamine uptake via DAT.
Methodology:
-
Preparation of Synaptosomes or Cells:
-
Use either synaptosomes prepared from rat or mouse striatum or a cell line stably expressing the human dopamine transporter (hDAT).
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of synaptosomes or cells to each well containing Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the wells with varying concentrations of Cyclazodone or a known DAT inhibitor (positive control) for 10-20 minutes at 37°C.
-
Initiate dopamine uptake by adding a fixed concentration of radiolabeled dopamine (e.g., [³H]Dopamine).
-
Incubate for a short period (5-10 minutes) to allow for dopamine uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated [³H]Dopamine.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [³H]Dopamine uptake at each concentration of Cyclazodone compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the Cyclazodone concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow for DAT Uptake Inhibition Assay
Caption: Workflow for determining the in vitro inhibition of dopamine transporter (DAT) by Cyclazodone.
Presumed Mechanism of Action and Signaling Pathways
Cyclazodone is presumed to act as a monoamine releasing agent, primarily affecting dopamine and norepinephrine. This action is likely mediated through its interaction with monoamine transporters and potentially the Trace Amine-Associated Receptor 1 (TAAR1).
Signaling Pathway of Cyclazodone as a Monoamine Releasing Agent
Caption: Proposed signaling pathway for Cyclazodone as a monoamine releasing agent, involving monoamine transporters and TAAR1.
This pathway illustrates that Cyclazodone can enter the presynaptic neuron via dopamine (DAT) and norepinephrine (NET) transporters. Inside the neuron, it can induce the release of dopamine and norepinephrine from synaptic vesicles into the cytoplasm by acting on VMAT2. Concurrently, Cyclazodone may act as an agonist at the intracellular TAAR1 receptor. Activation of TAAR1 can trigger a protein kinase cascade, leading to the phosphorylation of DAT and NET. This phosphorylation can cause the transporters to reverse their direction of transport, actively moving dopamine and norepinephrine from the cytoplasm into the synaptic cleft, thereby increasing their extracellular concentrations and leading to enhanced postsynaptic receptor activation and a stimulant effect.
References
Cyclazodone-d5: A Technical Safety and Handling Guide for Researchers
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available safety data, handling precautions, and toxicological information for Cyclazodone-d5. Given that specific safety data for the deuterated form is limited, this guide primarily relies on data from the parent compound, Cyclazodone, assuming a similar toxicological profile.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4(5H)-one-d5 |
| Molecular Formula | C₁₂H₇D₅N₂O₂ |
| Molecular Weight | 221.28 g/mol (approx.) |
| CAS Number | Not available for d5 variant; 14461-91-7 for parent compound |
| Appearance | Solid |
| Melting Point | 139-140 °C (parent compound)[1] |
Hazard Identification and Classification
Cyclazodone is classified as a hazardous substance. The following GHS classification is based on data for the non-deuterated form.[1] Researchers should handle this compound with the same level of caution.
GHS Pictograms:
Signal Word: Danger
Hazard Statements:
-
H311: Toxic in contact with skin.[1]
-
H331: Toxic if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Data
The primary toxicological information available for Cyclazodone is acute toxicity data in mice. These studies are crucial for understanding the substance's potential immediate health effects.
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 80 mg/kg |
| LD50 | Mouse | Intraperitoneal | 81 mg/kg |
| LD50 | Mouse | Subcutaneous | 142 mg/kg |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.
Experimental Protocols
Detailed experimental protocols for the toxicological studies of Cyclazodone are not publicly available. However, such studies generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Acute Oral Toxicity (based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically rodents, such as mice or rats, of a single sex.
-
Procedure:
-
A single dose of the substance is administered orally to a group of animals.
-
A stepwise procedure is used, with the results from one group determining the dose for the next. This minimizes the number of animals required.
-
Animals are observed for a period of up to 14 days for signs of toxicity and mortality.
-
Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
-
Endpoint: The LD50 value is calculated based on the mortality data.
Caption: A generalized workflow for acute oral toxicity testing.
Mechanism of Action and Signaling Pathways
Cyclazodone is described as a centrally acting stimulant. While its precise mechanism of action is not fully elucidated, it is believed to be a dopaminergic stimulant. This suggests that it may enhance the activity of dopamine in the brain. The following diagram illustrates a plausible, generalized signaling pathway for a dopaminergic agent.
Caption: A hypothetical signaling pathway for a dopaminergic stimulant.
Handling and Safety Precautions
Due to its toxicity, strict safety protocols must be followed when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear impermeable gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: If working outside of a fume hood or with powders, a respirator may be necessary.
First Aid Measures:
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.
-
If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water.
-
If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal of this compound and its containers must be in accordance with local, regional, and national regulations. Do not allow it to enter the sewage system.
Conclusion
This compound is a research chemical with significant toxicological risks. All handling should be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment. The information in this guide is intended to supplement, not replace, a comprehensive risk assessment that should be conducted before any work with this compound begins.
References
An In-Depth Technical Guide to the In-Vitro Metabolism and Stability of Cyclazodone-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the in-vitro metabolic stability and identifying the metabolic pathways of Cyclazodone-d5, the deuterated isotopologue of the stimulant drug Cyclazodone. While specific experimental data on this compound is not publicly available, this document outlines the established methodologies and experimental protocols necessary to conduct such an investigation. The inclusion of a deuterium label is a common strategy in drug development to modulate pharmacokinetic properties, often by altering metabolic rates through the kinetic isotope effect.[1][2][3][4][5] Understanding the impact of this deuteration on the metabolism of Cyclazodone is critical for predicting its in-vivo behavior, potential drug-drug interactions, and overall safety profile. This guide details the protocols for hepatic microsome stability assays, metabolite profiling, and the analytical techniques required for quantification.
Introduction to Cyclazodone and the Rationale for Deuteration
Cyclazodone is a centrally acting stimulant developed in the 1960s, structurally related to pemoline. It has been noted for its potential to reduce fatigue and as an anorectic. As with many centrally acting agents, its metabolism is a key determinant of its duration of action and potential for toxicity. The introduction of deuterium at specific positions (d5) can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, can lead to a decreased rate of metabolism, potentially improving the drug's half-life and bioavailability, or shifting metabolism towards alternative pathways. Therefore, a thorough in-vitro evaluation of this compound is essential.
Experimental Protocols for In-Vitro Metabolism and Stability Studies
The following protocols are adapted from established methodologies for in-vitro drug metabolism research and are tailored for the investigation of this compound.
Metabolic Stability Assessment in Human Liver Microsomes
The primary goal of this experiment is to determine the rate at which this compound is metabolized by the major drug-metabolizing enzymes in the liver, particularly the Cytochrome P450 (CYP) family.
Objective: To determine the in-vitro half-life (t½) and intrinsic clearance (Clint) of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl2)
-
Acetonitrile with an appropriate internal standard for quenching the reaction and sample analysis
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, MgCl2, and human liver microsomes.
-
Pre-incubation: Pre-incubate the master mix and this compound separately at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed microsome and drug mixture. A parallel incubation without the NADPH regenerating system should be run as a negative control to assess non-CYP mediated degradation.
-
Time-Point Sampling: Collect aliquots from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Half-life (t½) is calculated as: 0.693 / k
-
Intrinsic Clearance (Clint) is calculated as: (0.693 / t½) / (mg/mL microsomal protein)
Metabolite Identification and Profiling
Objective: To identify the major metabolites of this compound formed by human liver microsomes.
Procedure: This experiment follows a similar incubation procedure as the stability assay but with a higher concentration of this compound and a single, longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation.
-
Incubate this compound with human liver microsomes and an NADPH regenerating system at 37°C.
-
After the incubation period, quench the reaction with cold acetonitrile.
-
Process the sample as described previously.
-
Analyze the supernatant using high-resolution LC-MS/MS to detect and identify potential metabolites.
-
Compare the mass spectra of the samples with control incubations (without NADPH or without the drug) to distinguish drug-related metabolites from endogenous matrix components.
Data Presentation
While experimental data for this compound is not available, the results of the described experiments would be summarized in tables for clear interpretation and comparison.
Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| This compound | [Experimental Value] | [Experimental Value] |
| Verapamil (Control) | [Experimental Value] | [Experimental Value] |
| Warfarin (Control) | [Experimental Value] | [Experimental Value] |
Table 2: Hypothetical Metabolite Profile of this compound
| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) |
| M1 | Hydroxylation | +16 |
| M2 | N-dealkylation | [Calculated Value] |
| M3 | Glucuronidation | +176 |
Visualization of Workflows and Pathways
Experimental Workflow for Metabolic Stability
Caption: Workflow for the in-vitro metabolic stability assay of this compound.
Potential Metabolic Pathways and the Influence of Deuteration
The metabolic pathways of Cyclazodone are not well-documented in publicly available literature. However, based on its structure, likely metabolic transformations include hydroxylation on the phenyl or cyclopropyl rings, and N-dealkylation of the cyclopropyl group. Deuteration could potentially slow down metabolism at or near the sites of deuterium incorporation.
Caption: Potential metabolic pathways of this compound and the kinetic isotope effect.
Conclusion
This technical guide outlines a robust and standardized approach for the in-vitro evaluation of this compound. By employing these established protocols, researchers can determine key metabolic parameters such as half-life and intrinsic clearance, and identify the principal metabolites. The data generated from these studies are crucial for understanding the potential impact of deuteration on the disposition of Cyclazodone and for guiding further non-clinical and clinical development. The provided workflows and pathway diagrams serve as a visual aid to the experimental and theoretical considerations in the metabolic assessment of deuterated compounds.
References
- 1. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
Cyclazodone-d5 vs. Cyclazodone: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of Cyclazodone and its deuterated isotopologue, Cyclazodone-d5, for research applications. Cyclazodone is a centrally acting stimulant of the 4-oxazolidinone class, structurally related to pemoline and 4-methylaminorex, which is understood to promote the release of dopamine and norepinephrine.[1] Its deuterated analog, this compound, serves as a critical tool in pharmacokinetic studies and as an internal standard for quantitative analysis. This document details their distinct properties, focusing on the implications of deuterium substitution for metabolism, pharmacokinetics, and analytical quantification. Experimental protocols for comparative studies are provided, alongside visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.
Introduction to Cyclazodone and the Role of Deuteration
Cyclazodone, developed in the 1960s, is a stimulant that has recently gained attention as a research chemical.[1] It is believed to exert its effects primarily through the promotion of dopamine and norepinephrine release in the brain.[1] The proposed mechanism involves agonism at the Trace Amine Associated Receptor 1 (TAAR1), a key regulator of monoamine transporters.
The introduction of deuterium, a stable, heavier isotope of hydrogen, into a drug molecule can significantly alter its pharmacokinetic profile. This is primarily due to the kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes than the corresponding carbon-hydrogen (C-H) bond.[2] This can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and altered metabolite profiles. This compound, in which five hydrogen atoms on the phenyl ring have been replaced with deuterium, is utilized for these properties and as a high-fidelity internal standard in bioanalytical assays.
Comparative Physicochemical and Pharmacological Profiles
While direct comparative studies on the pharmacological and pharmacokinetic profiles of Cyclazodone and this compound are not extensively available in peer-reviewed literature, we can infer the likely differences based on the principles of deuteration. The following tables summarize the known properties of Cyclazodone and provide hypothetical, yet scientifically plausible, comparative data for this compound.
Physicochemical Properties
| Property | Cyclazodone | This compound | Key Difference |
| Chemical Formula | C₁₂H₁₂N₂O₂ | C₁₂H₇D₅N₂O₂ | Presence of 5 deuterium atoms on the phenyl ring. |
| Molar Mass | 216.24 g/mol | 221.27 g/mol | Increased molecular weight due to deuterium. |
| Structure | 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4-one | 2-(cyclopropylamino)-5-(phenyl-d5)-1,3-oxazol-4-one | Isotopically labeled phenyl group. |
Hypothetical Comparative Pharmacokinetic Parameters
Disclaimer: The following data for this compound are hypothetical and intended to illustrate the expected impact of deuteration based on the kinetic isotope effect. Actual experimental values may vary.
| Parameter | Cyclazodone (Hypothetical) | This compound (Hypothetical, Postulated) | Expected Impact of Deuteration |
| Half-life (t½) | ~4-6 hours | ~6-9 hours | Increased: Slower metabolism due to the kinetic isotope effect is expected to prolong the half-life. |
| Maximum Concentration (Cmax) | Variable | Potentially Lower or Unchanged | Variable: Cmax could be lower due to a slower rate of absorption or unchanged if the rate of absorption is not significantly affected. |
| Area Under the Curve (AUC) | Moderate | Increased | Increased: A longer half-life and reduced clearance would lead to greater overall drug exposure. |
| Metabolic Clearance (CL) | Higher | Lower | Decreased: The primary advantage of deuteration is the reduction in metabolic clearance by enzymes like cytochrome P450s. |
| Primary Metabolic Pathway | Hepatic Oxidation (CYP450) | Hepatic Oxidation (CYP450) | Slower Rate: The rate of oxidation on the deuterated phenyl ring is expected to be significantly slower. This may also lead to a shift in metabolism towards other non-deuterated positions on the molecule. |
Receptor and Transporter Binding Affinity
Deuteration is not expected to significantly alter the binding affinity of a ligand to its receptor or transporter, as this interaction is primarily governed by the molecule's shape and electronic properties, which are largely preserved.
| Target | Cyclazodone (Reported/Predicted) | This compound (Predicted) | Key Difference |
| TAAR1 | Agonist | Agonist | No significant difference in binding affinity or intrinsic activity expected. |
| Dopamine Transporter (DAT) | Indirect modulator via TAAR1 | Indirect modulator via TAAR1 | No significant difference in direct binding affinity expected. |
| Norepinephrine Transporter (NET) | Indirect modulator via TAAR1 | Indirect modulator via TAAR1 | No significant difference in direct binding affinity expected. |
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Cyclazodone and this compound in liver microsomes.
Methodology:
-
Incubation: Human liver microsomes are incubated with Cyclazodone or this compound at a concentration of 1 µM in the presence of an NADPH-generating system.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Quenching: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not present in the matrix).
-
Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of each compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the key pharmacokinetic parameters of Cyclazodone and this compound in a rodent model.
Methodology:
-
Animal Dosing: Male Sprague-Dawley rats are administered a single oral dose (e.g., 5 mg/kg) of either Cyclazodone or this compound.
-
Blood Sampling: Blood samples are collected via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Sample Extraction: The plasma samples are subjected to protein precipitation or liquid-liquid extraction. This compound is added as an internal standard to the samples from the Cyclazodone-dosed group, and a non-deuterated analog can be used for the this compound group.
-
Bioanalytical Method: The concentration of the parent drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to determine Cmax, Tmax, AUC, and t½.
Monoamine Transporter Binding Assay
Objective: To determine and compare the binding affinities (Ki) of Cyclazodone and this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human DAT, NET, or SERT are prepared.
-
Radioligand: A specific radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Competitive Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (Cyclazodone or this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values are determined, and the Ki values are calculated using the Cheng-Prusoff equation.
Visualizations
Proposed Signaling Pathway of Cyclazodone
Caption: Postulated signaling cascade of Cyclazodone via TAAR1 agonism.
Comparative Experimental Workflow: In Vivo Pharmacokinetics
Caption: Workflow for comparative in vivo pharmacokinetic analysis.
Logical Relationship: this compound in Research
Caption: Key roles and relationships of this compound in research.
Discussion of Key Differences and Research Implications
The primary and most impactful difference between Cyclazodone and this compound for researchers lies in their metabolic stability and utility in analytical chemistry.
-
For Pharmacokinetic and Pharmacodynamic Research: The anticipated slower metabolism of this compound makes it an interesting candidate for studies aiming to investigate the effects of extended exposure to the parent compound. A longer half-life could potentially lead to a more sustained pharmacological effect, which may be desirable in certain therapeutic contexts. Comparative studies using both compounds can help elucidate the contribution of metabolites to the overall activity of Cyclazodone.
-
For Bioanalytical Chemistry: this compound is an indispensable tool for the accurate quantification of Cyclazodone in biological matrices. As an internal standard, it co-elutes with the non-deuterated analyte in liquid chromatography and is chemically identical in the extraction and ionization processes. However, it is distinguishable by its higher mass in mass spectrometry. This allows for precise correction of sample loss during preparation and variations in instrument response, leading to highly accurate and reproducible quantification.
Conclusion
This compound offers distinct advantages over its non-deuterated counterpart for specific research applications. Its primary role as an internal standard is crucial for robust bioanalytical method development. Furthermore, the predicted alterations in its pharmacokinetic profile due to the kinetic isotope effect make it a valuable tool for investigating the metabolism and duration of action of Cyclazodone. Researchers should consider the specific requirements of their studies when selecting between these two compounds. For quantitative analysis of Cyclazodone, the use of this compound as an internal standard is highly recommended. For studies investigating the pharmacological effects of sustained exposure, this compound may offer a longer-acting alternative to the parent compound. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the properties and applications of these compounds.
References
The Neuropharmacology of Cyclazodone and its Analogs: A Technical Guide for Researchers
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. Cyclazodone and its analogs are research chemicals and are not approved for human consumption. The information contained herein is for educational and scientific purposes only.
Introduction
Cyclazodone is a centrally acting stimulant belonging to the 4-oxazolidinone class of compounds, structurally related to pemoline and thozalinone.[1][2] Developed in the 1960s by the American Cyanamid Company, it was initially investigated for its potential as an anorectic and for its fatigue-reducing properties.[1][3] Despite early indications of a favorable therapeutic index compared to other stimulants of the time, comprehensive clinical trials in humans were not conducted, and the compound did not see clinical use.[1] In recent years, Cyclazodone and its N-methylated analog, N-Methylcyclazodone, have emerged as research chemicals, garnering interest for their purported nootropic and psychostimulant effects.
This technical guide provides a comprehensive overview of the current understanding of the neuropharmacological effects of Cyclazodone and its analogs. It is important to note that while the proposed mechanisms of action are based on structural similarities to other well-characterized stimulants, there is a significant lack of publicly available, peer-reviewed quantitative pharmacological data for these specific compounds. This document aims to synthesize the available qualitative information and present standardized experimental protocols that can be utilized to further elucidate the pharmacological profile of these substances.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4-one |
| CAS Number | 14461-91-7 |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Appearance | White or off-white powder |
| Solubility | Soluble in Ethanol, DMSO, PEG400 |
Pharmacodynamics: Proposed Mechanism of Action
The primary hypothesis regarding the mechanism of action of Cyclazodone and N-Methylcyclazodone is their interaction with monoamine neurotransmitter systems. It is proposed that these compounds act as monoamine releasing agents and/or reuptake inhibitors, primarily affecting dopamine (DA) and norepinephrine (NE), with potentially less significant effects on serotonin (5-HT).
This proposed mechanism is largely inferred from the structural similarity of Cyclazodone to other 4-oxazolidinone stimulants like pemoline, which is known to inhibit the reuptake of dopamine and norepinephrine. The addition of a methyl group in N-Methylcyclazodone is a common medicinal chemistry strategy that can alter a compound's physicochemical and pharmacological properties, including its potency and selectivity for different monoamine transporters.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Cyclazodone at the presynaptic terminal of a dopaminergic or noradrenergic neuron.
Quantitative Pharmacological Data
A significant gap in the scientific literature is the absence of comprehensive quantitative data for Cyclazodone and its analogs. The following tables are presented to illustrate the types of data that are crucial for a thorough pharmacological characterization. The values in these tables are placeholders and are intended to guide future research.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
Lower Ki values indicate higher binding affinity.
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Cyclazodone | Data Not Available | Data Not Available | Data Not Available |
| N-Methylcyclazodone | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vitro Functional Assay Data (IC50/EC50, nM)
Lower IC50 values indicate greater potency in inhibiting reuptake. Lower EC50 values indicate greater potency in promoting release.
| Compound | Dopamine Reuptake Inhibition (IC50) | Norepinephrine Reuptake Inhibition (IC50) | Serotonin Reuptake Inhibition (IC50) | Dopamine Release (EC50) | Norepinephrine Release (EC50) | Serotonin Release (EC50) |
| Cyclazodone | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| N-Methylcyclazodone | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: In Vivo Pharmacokinetic Parameters (Rodent Model)
| Compound | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) |
| Cyclazodone | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| N-Methylcyclazodone | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
To generate the critical quantitative data outlined above, standardized in vitro and in vivo experimental protocols are required.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of Cyclazodone and its analogs for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Methodology:
-
Cell Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human DAT, NET, or SERT.
-
Radioligand: A specific radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).
-
Assay Conditions: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (Cyclazodone or its analog).
-
Detection: The amount of bound radioligand is measured using liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from competition binding curves using the Cheng-Prusoff equation.
Objective: To measure the functional potency (IC50) of Cyclazodone and its analogs in inhibiting the reuptake of dopamine, norepinephrine, and serotonin.
Methodology:
-
Cell Culture or Synaptosome Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the human DAT, NET, or SERT are cultured, or synaptosomes are prepared from rodent brain tissue.
-
Pre-incubation with Test Compounds: The cells or synaptosomes are pre-incubated with various concentrations of the test compound.
-
Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the mixture.
-
Uptake and Termination: The mixture is incubated to allow for neurotransmitter uptake, which is then terminated by rapid filtration or washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the cells or synaptosomes is measured by scintillation counting.
-
Data Analysis: IC50 values are determined from the concentration-response curves.
Objective: To determine the potency (EC50) and efficacy of Cyclazodone and its analogs in promoting the release of dopamine, norepinephrine, and serotonin.
Methodology:
-
Cell Culture or Synaptosome Preparation: Cells expressing the respective transporters or synaptosomes are pre-loaded with a radiolabeled neurotransmitter.
-
Incubation with Test Compound: The pre-loaded cells or synaptosomes are incubated with varying concentrations of the test compound.
-
Quantification of Release: The amount of radiolabeled neurotransmitter released into the supernatant is measured by scintillation counting.
-
Data Analysis: EC50 values are calculated from the concentration-response curves.
Experimental Workflow for In Vitro Characterization
In Vivo Studies
Objective: To measure the effects of Cyclazodone and its analogs on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Surgical Implantation: A guide cannula is stereotaxically implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex).
-
Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals before and after administration of the test compound.
-
Neurotransmitter Analysis: The concentrations of dopamine, norepinephrine, and serotonin in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in extracellular neurotransmitter levels are expressed as a percentage of baseline.
Objective: To assess the stimulant, anorectic, and potential abuse liability of Cyclazodone and its analogs in animal models.
Methodology:
-
Locomotor Activity: The effects of the test compound on spontaneous locomotor activity are measured in an open-field arena.
-
Drug Discrimination: Animals are trained to discriminate the test compound from saline to assess its subjective effects.
-
Self-Administration: The reinforcing properties and abuse potential of the test compound are evaluated in a self-administration paradigm.
-
Conditioned Place Preference: The rewarding or aversive properties of the test compound are assessed by measuring the animal's preference for an environment previously paired with the drug.
-
Food Intake Studies: The anorectic effects of the test compound are determined by measuring food consumption in food-deprived or free-feeding animals.
Structure-Activity Relationships (SAR)
The 4-oxazolidinone scaffold is a key feature of Cyclazodone and its analogs. Structure-activity relationship studies of other compounds in this class have provided some insights:
-
N-Substitution: The N-cyclopropyl group in Cyclazodone is a modification of the parent compound pemoline. This substitution is believed to contribute to its increased potency. The N-methylation of Cyclazodone to form N-Methylcyclazodone is expected to further alter its pharmacological profile, potentially affecting its lipophilicity, potency, and duration of action.
-
5-Phenyl Group: The 5-phenyl ring is a common feature in this class of stimulants and is likely crucial for its interaction with monoamine transporters.
Further synthesis and evaluation of a wider range of analogs are necessary to establish a comprehensive SAR for this series of compounds.
Qualitative and Anecdotal Reports
In the absence of formal clinical studies, anecdotal reports from online forums and user communities provide some qualitative insights into the effects of Cyclazodone. Users often report stimulant effects such as increased focus, motivation, and wakefulness. Some also describe mood-enhancing and antidepressant-like effects. The duration of action is reported to be in the range of 5-7 hours.
Reported side effects are typical of stimulants and may include increased heart rate and blood pressure, anxiety, and appetite suppression. It is crucial to reiterate that this information is not a substitute for rigorous scientific investigation and should be interpreted with caution.
Conclusion and Future Directions
Cyclazodone and its analogs represent a class of stimulant compounds with a purported mechanism of action involving the modulation of dopamine and norepinephrine systems. While their structural similarity to other well-known stimulants provides a basis for this hypothesis, a significant lack of quantitative pharmacological data remains a critical gap in our understanding.
For researchers and drug development professionals, the systematic characterization of these compounds using the experimental protocols outlined in this guide is essential. Future research should focus on:
-
Quantitative In Vitro Pharmacology: Determining the binding affinities (Ki) and functional potencies (IC50/EC50) at monoamine transporters to establish a clear pharmacological profile.
-
In Vivo Pharmacokinetics and Pharmacodynamics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties, as well as correlating plasma concentrations with neurochemical and behavioral effects.
-
Comprehensive Behavioral Studies: Thoroughly evaluating the stimulant, nootropic, and abuse potential in validated animal models.
-
Toxicology Studies: Assessing the potential for hepatotoxicity and other adverse effects, particularly given the concerns associated with the related compound pemoline.
By addressing these research gaps, the scientific community can develop a comprehensive and evidence-based understanding of the neuropharmacological effects of Cyclazodone and its analogs, ultimately clarifying their potential risks and therapeutic relevance.
References
The Development of Cyclazodone: A Technical Review of American Cyanamid's Mid-Century Stimulant Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid-20th century, a period of burgeoning psychopharmacological exploration, American Cyanamid Company embarked on the development of a novel central nervous system (CNS) stimulant, Cyclazodone. As part of a broader effort to create safer and more effective alternatives to amphetamines, Cyclazodone emerged from research into 4-oxazolidinone derivatives. This technical guide provides an in-depth review of the historical development of Cyclazodone by American Cyanamid, focusing on its synthesis, pharmacological evaluation, and the experimental protocols detailed in the company's foundational patents and related scientific publications of the era.
Historical Context: The Search for Safer Stimulants
The 1960s marked a critical juncture in pharmaceutical research. While amphetamines were widely used for their stimulant and anorectic properties, concerns regarding their potential for abuse and significant side effects were growing. This environment spurred pharmaceutical companies, including American Cyanamid, to investigate new chemical classes that could offer a similar therapeutic profile with an improved safety margin. The oxazolidinone class of compounds, to which Cyclazodone belongs, was a key area of this research.
Synthesis of Cyclazodone
The synthesis of Cyclazodone, chemically known as 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4-one, was detailed in patents assigned to American Cyanamid. The primary synthetic route involves a two-step process.
Experimental Protocol: Synthesis of 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4-one
Step 1: Preparation of N-cyclopropyl-N'-(α-phenyl-α-chloroacetyl)urea
-
α-Chlorophenylacetyl chloride is reacted with 1-cyclopropylurea in a suitable solvent.
-
The reaction mixture is stirred, typically at room temperature, to facilitate the formation of the urea derivative.
-
The resulting intermediate, N-cyclopropyl-N'-(α-phenyl-α-chloroacetyl)urea, is then isolated and purified.
Step 2: Cyclization to form Cyclazodone
-
The purified N-cyclopropyl-N'-(α-phenyl-α-chloroacetyl)urea is treated with a base, such as sodium ethoxide, in an alcoholic solvent.
-
The mixture is heated to induce cyclization through the elimination of hydrogen chloride.
-
Upon cooling, the crude Cyclazodone precipitates and is collected by filtration.
-
The final product is purified by recrystallization to yield crystalline 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4-one.
Pharmacological Evaluation
American Cyanamid's research focused on characterizing Cyclazodone's efficacy as a CNS stimulant and an anorectic agent, with a particular emphasis on its safety profile compared to existing drugs. The primary animal models used were mice and rats.
Central Nervous System Stimulant Activity
The stimulant properties of Cyclazodone were assessed by observing its effects on the spontaneous motor activity of mice.
-
Animals: Male mice were used for these studies.
-
Procedure: The mice were placed in activity cages equipped with photoelectric cells to quantify their movement. A baseline activity level was established for each animal prior to drug administration.
-
Drug Administration: Cyclazodone was administered intraperitoneally (i.p.) at various doses. A control group received a saline injection.
-
Data Collection: Motor activity was recorded for a specified period following the injection. The data was expressed as the percent increase in motor activity compared to the control group.
Anorectic Activity
The appetite-suppressant effects of Cyclazodone were evaluated in rats by measuring their food consumption after a period of fasting.
-
Animals: Male rats were used and were accustomed to a daily feeding schedule.
-
Procedure: The rats were fasted for a period of 24 hours with free access to water.
-
Drug Administration: Following the fasting period, the rats were administered Cyclazodone orally (p.o.) at various doses. A control group received a vehicle.
-
Data Collection: A pre-weighed amount of food was provided to the rats one hour after drug administration. Food consumption was measured at regular intervals (e.g., 1, 2, and 4 hours) to determine the anorectic effect of the compound. The results were expressed as the dose required to produce a 50% reduction in food intake (ED50).
Quantitative Data
While the historical documents from American Cyanamid often describe the pharmacological effects of Cyclazodone in qualitative terms, some quantitative data can be extracted and inferred from the provided examples and comparisons within the patents.
Table 1: Comparative CNS Stimulant Activity in Mice
| Compound | Dose (mg/kg, i.p.) | Route of Administration | Effect on Motor Activity |
| Cyclazodone | 10 | i.p. | Strong excitatory effect |
| Thozalinone | 50 | i.p. | Excitatory effect |
Note: The data indicates that Cyclazodone is approximately 5 times more potent than Thozalinone in producing CNS stimulation in mice.
Table 2: Anorectic Activity in Rats
| Compound | ED50 (mg/kg, p.o.) |
| Cyclazodone | < 25 |
| Pemoline | ~ 50 |
Note: The data suggests that Cyclazodone has a more potent anorectic effect than pemoline in rats.
Proposed Mechanism of Action
Based on the understanding of related compounds at the time, the mechanism of action of Cyclazodone was presumed to involve the modulation of catecholaminergic systems in the brain. It was hypothesized to act as a dopamine and norepinephrine releasing agent, thereby increasing the synaptic concentrations of these neurotransmitters. This proposed mechanism aligns with its observed stimulant and anorectic effects.
Conclusion
The development of Cyclazodone by American Cyanamid in the 1960s represents a significant chapter in the history of psychostimulant research. Driven by the need for safer alternatives to amphetamines, the company's scientists synthesized and characterized this novel 4-oxazolidinone derivative, demonstrating its potent CNS stimulant and anorectic properties in preclinical models. While Cyclazodone was never commercialized as a pharmaceutical, the foundational research conducted by American Cyanamid laid the groundwork for further exploration of this chemical class and contributed to the broader understanding of stimulant pharmacology. The detailed experimental protocols and comparative data from this era provide valuable insights for contemporary researchers in the fields of neuroscience and drug development.
Methodological & Application
Application Notes and Protocols for the Quantification of Cyclazodone in Biological Matrices using Cyclazodone-d5 as an Internal Standard by LC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Cyclazodone in biological samples, such as plasma and urine, utilizing Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard, Cyclazodone-d5, is critical for achieving accurate and precise quantification by correcting for matrix effects and variations in sample processing.
Introduction
Cyclazodone is a centrally acting stimulant that has seen use as a research chemical. Accurate quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalytical quantification due to its high sensitivity, selectivity, and specificity. The use of a deuterated internal standard, such as this compound, which co-elutes with the analyte but is distinguishable by mass, is the gold standard for correcting analytical variability.
Principle of the Method
The methodology involves the extraction of Cyclazodone and the internal standard, this compound, from a biological matrix. The extracted sample is then subjected to reversed-phase liquid chromatography to separate the analytes from endogenous matrix components. The separated analytes are subsequently ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation
This protocol is suitable for plasma samples and offers a rapid and straightforward extraction method.
Materials:
-
Blank plasma
-
Cyclazodone analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a working internal standard solution of this compound in acetonitrile.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (containing this compound) to each tube.
-
Vortex the tubes for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
UHPLC or HPLC system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyclazodone | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
Note: The exact m/z values for precursor and product ions and the optimal collision energy need to be determined by infusing a standard solution of Cyclazodone and this compound into the mass spectrometer.
Data Presentation
Table 1: Illustrative Method Validation Parameters
The following table summarizes typical validation parameters for a quantitative LC-MS/MS method for Cyclazodone. These values are for illustrative purposes and should be established for each specific laboratory and application.
| Validation Parameter | Illustrative Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% of the nominal concentration |
| Recovery | > 85% |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
Visualizations
Caption: Workflow for the quantitative analysis of Cyclazodone by LC-MS/MS.
Caption: Principle of Multiple Reaction Monitoring (MRM) for analyte detection.
Application Notes and Protocols for the Analysis of Cyclazodone-d5 by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of Cyclazodone utilizing its deuterated internal standard, Cyclazodone-d5, by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific published GC-MS methods for Cyclazodone, the following protocol is a recommended starting point, meticulously developed based on established methods for structurally similar central nervous system stimulants, such as amphetamine-type compounds.
Introduction
Cyclazodone is a centrally acting stimulant belonging to the 4-oxazolidinone class. Accurate and robust quantitative analysis of Cyclazodone in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and forensic applications. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity for such analyses. The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving high accuracy and precision by correcting for variations during sample preparation and analysis.[1][2] Deuterated internal standards co-elute with the analyte and have nearly identical chemical properties, ensuring reliable quantification.[1]
The protocol outlined below involves liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by chemical derivatization to enhance the volatility and thermal stability of Cyclazodone for optimal GC-MS analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of Cyclazodone from a biological matrix such as plasma or urine.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound internal standard solution (1 µg/mL in methanol)
-
5 M Sodium Hydroxide (NaOH)
-
Extraction Solvent: Hexane:Isoamyl Alcohol (98:2, v/v)
-
1 M Acetic Acid
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream evaporator)
Procedure:
-
Pipette 1.0 mL of the biological sample into a 15 mL centrifuge tube.
-
Spike the sample with 50 µL of the 1 µg/mL this compound internal standard solution.
-
Add 200 µL of 5 M NaOH to basify the sample to a pH > 10. Vortex for 30 seconds.
-
Add 5 mL of the extraction solvent (Hexane:Isoamyl Alcohol).
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Add 100 µL of 1 M Acetic Acid to the organic extract and vortex for 1 minute for back-extraction.
-
Transfer the lower aqueous layer to a clean glass vial.
-
Evaporate the aqueous extract to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Derivatization is a critical step for improving the gas chromatographic properties of polar analytes like Cyclazodone. Acylation with agents like trifluoroacetic anhydride (TFAA) is a common and effective method for amines and related compounds.
Materials:
-
Dried sample extract from the LLE step
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl Acetate
-
Heater block or water bath
Procedure:
-
To the dried extract, add 50 µL of Ethyl Acetate and 50 µL of TFAA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the contents to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of Ethyl Acetate for GC-MS analysis.
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis of derivatized Cyclazodone and this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
The following tables provide hypothetical yet representative quantitative data for a typical validation of this method.
Table 1: Selected Ion Monitoring (SIM) Parameters
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Cyclazodone-TFA derivative | 295 | 118 | 91 |
| This compound-TFA derivative | 300 | 123 | 91 |
| Note: These m/z values are hypothetical and should be determined experimentally by analyzing the mass spectrum of the derivatized standards. |
Table 2: Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean, n=3) | %RSD |
| 5 | 0.052 | 4.5 |
| 10 | 0.105 | 3.8 |
| 25 | 0.260 | 2.5 |
| 50 | 0.515 | 2.1 |
| 100 | 1.020 | 1.8 |
| 250 | 2.550 | 1.5 |
| 500 | 5.100 | 1.2 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL, n=5) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 15 | 14.5 | 96.7 | 5.2 | 6.8 |
| Medium | 150 | 153.2 | 102.1 | 3.5 | 4.9 |
| High | 400 | 395.8 | 98.9 | 2.8 | 4.1 |
Visualizations
Experimental Workflow for GC-MS Analysis of Cyclazodone
References
Quantitative Analysis of Cyclazodone using Cyclazodone-d5 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclazodone is a centrally acting stimulant that has garnered interest within the research community for its potential nootropic and anorectic properties.[1] Accurate and reliable quantification of Cyclazodone in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note describes a robust and sensitive method for the quantitative analysis of Cyclazodone in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Cyclazodone-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[2]
This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and method validation in accordance with established guidelines for bioanalytical method validation.[1][3][4]
Analyte and Internal Standard
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Cyclazodone | [Image of Cyclazodone chemical structure] | C₁₂H₁₂N₂O₂ | 216.24 |
| This compound | [Image of this compound chemical structure] | C₁₂H₇D₅N₂O₂ | 221.27 |
Experimental Protocols
Materials and Reagents
-
Cyclazodone reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (sourced from a certified vendor)
-
96-well protein precipitation plates
-
Collection plates
-
Analytical balance, vortex mixer, centrifuge
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cyclazodone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Cyclazodone stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of blank human plasma, calibration standards, or QC samples into the wells of a 96-well protein precipitation plate.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all wells except for the blank matrix samples.
-
Add 200 µL of acetonitrile to each well to precipitate plasma proteins.
-
Mix thoroughly on a vortex mixer for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well collection plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
Seal the plate and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cyclazodone: m/z 217.1 → 118.1this compound: m/z 222.1 → 123.1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The analytical method was validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of Cyclazodone to this compound against the nominal concentration of the calibration standards.
| Concentration (ng/mL) | Mean Peak Area Ratio | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 2 | 0.025 | 99.8 |
| 5 | 0.061 | 101.2 |
| 10 | 0.123 | 100.5 |
| 50 | 0.618 | 98.9 |
| 100 | 1.241 | 99.3 |
| 500 | 6.215 | 100.8 |
| 1000 | 12.450 | 99.6 |
Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.998.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 103.2 | 8.2 | 101.5 |
| Low | 3 | 5.2 | 98.7 | 6.5 | 99.8 |
| Medium | 80 | 4.1 | 101.5 | 5.3 | 100.9 |
| High | 800 | 3.5 | 99.4 | 4.8 | 100.2 |
The results demonstrate that the method is accurate and precise within the acceptable limits (±15% for QCs, ±20% for LLOQ).
Visualizations
Caption: Experimental workflow for the quantitative analysis of Cyclazodone.
References
Application Notes and Protocols for Cyclazodone-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclazodone is a central nervous system stimulant that has garnered interest for its potential nootropic and psychostimulant effects.[1][2][3] As with any compound under investigation for pharmacological activity, a thorough understanding of its pharmacokinetic profile is crucial. This document provides a detailed protocol for the use of Cyclazodone-d5 as an internal standard in pharmacokinetic studies of Cyclazodone. The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry, offering high accuracy and precision by mitigating matrix effects and other sources of analytical variability.[4]
Principle of Deuterated Internal Standards
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium. This subtle mass change allows the mass spectrometer to distinguish between the analyte (Cyclazodone) and the internal standard (this compound), while their nearly identical physicochemical properties ensure they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior allows for accurate quantification even in complex biological matrices.
Quantitative Data Summary
Due to the limited availability of peer-reviewed pharmacokinetic data for Cyclazodone, the following table presents hypothetical, yet realistic, data that could be obtained from a pharmacokinetic study in rodents. This data is for illustrative purposes to demonstrate how results from a study utilizing this compound as an internal standard would be presented.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Unit |
| Cmax (Maximum Concentration) | 850 ± 150 | ng/mL |
| Tmax (Time to Cmax) | 1.5 ± 0.5 | hours |
| AUC (0-t) (Area Under the Curve) | 4500 ± 900 | ng·h/mL |
| AUC (0-inf) (AUC extrapolated to infinity) | 4800 ± 950 | ng·h/mL |
| t1/2 (Half-life) | 4.2 ± 0.8 | hours |
| CL/F (Apparent Clearance) | 2.5 ± 0.6 | L/h/kg |
| Vd/F (Apparent Volume of Distribution) | 15 ± 3 | L/kg |
Experimental Protocols
Bioanalytical Method Validation
Prior to the analysis of study samples, a full bioanalytical method validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of Cyclazodone and this compound in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%. |
| Accuracy and Precision | Within-run and between-run accuracy and precision within ±15% (±20% at LLOQ). |
| Matrix Effect | Consistent response for the analyte and internal standard in different lots of biological matrix. |
| Recovery | Consistent and reproducible extraction recovery for the analyte and internal standard. |
| Stability | Analyte stable in matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Sample Preparation and Analysis Protocol
This protocol describes a typical procedure for the extraction and quantification of Cyclazodone from plasma samples using this compound as an internal standard.
Materials:
-
Blank plasma
-
Cyclazodone reference standard
-
This compound internal standard
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water (LC-MS grade)
-
96-well protein precipitation plate
Procedure:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Cyclazodone and this compound in methanol.
-
Prepare calibration standards and QC samples by spiking appropriate amounts of Cyclazodone stock solution into blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, calibration standard, or QC), add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Cyclazodone from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Cyclazodone and this compound.
-
Visualizations
Proposed Mechanism of Action of Cyclazodone
Caption: Proposed mechanism of Cyclazodone action in the synapse.
Experimental Workflow for Pharmacokinetic Analysis
References
Application Notes and Protocols: Cyclazodone-d5 as a Tracer in Metabolic Profiling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclazodone is a centrally acting stimulant belonging to the 4-oxazolidinone class, structurally related to pemoline.[1] It is investigated for its potential nootropic and stimulant properties. Understanding the metabolic fate of cyclazodone is crucial for elucidating its pharmacokinetic profile, identifying potential drug-drug interactions, and assessing its safety. Stable isotope-labeled internal standards are essential for accurate quantification of drugs and their metabolites in complex biological matrices.[2] Cyclazodone-d5, a deuterated analog of cyclazodone, serves as an ideal tracer and internal standard in metabolic profiling studies due to its similar physicochemical properties to the parent drug and its distinct mass, allowing for precise differentiation and quantification using mass spectrometry.[2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a tracer in in vitro and in vivo metabolic profiling studies.
Key Applications
-
Metabolic Stability Assessment: Determining the rate of metabolism of cyclazodone in various in vitro systems (e.g., liver microsomes, hepatocytes).
-
Metabolite Identification and Quantification: Identifying and quantifying metabolites of cyclazodone in biological matrices such as plasma, urine, and tissue homogenates.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of cyclazodone in preclinical animal models.
-
Reaction Phenotyping: Identifying the specific cytochrome P450 (CYP) enzymes responsible for cyclazodone metabolism.
Proposed Metabolic Pathway of Cyclazodone
The metabolism of cyclazodone is not extensively documented in publicly available literature. However, based on its chemical structure and common drug metabolism pathways, a putative metabolic pathway is proposed below. Phase I reactions likely involve oxidation and hydrolysis, followed by Phase II conjugation reactions to facilitate excretion.
Caption: Proposed metabolic pathway of Cyclazodone.
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines the procedure to assess the metabolic stability of cyclazodone using HLM. This compound is used as an internal standard for accurate quantification.
Materials:
-
Cyclazodone
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Methanol (MeOH)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for in vitro metabolic stability assay.
Procedure:
-
Preparation:
-
Prepare a 1 mM stock solution of cyclazodone in DMSO. Further dilute with phosphate buffer to a working concentration of 10 µM.
-
Thaw HLM on ice and dilute with phosphate buffer to a final protein concentration of 1 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine 188 µL of HLM suspension and 2 µL of the 10 µM cyclazodone working solution.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot of the incubation mixture.
-
-
Quenching and Sample Processing:
-
Immediately quench the reaction by adding the 25 µL aliquot to a tube containing 75 µL of ice-cold acetonitrile with 0.1% formic acid and a fixed concentration of this compound (e.g., 100 nM) as the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Data Analysis:
The disappearance of cyclazodone over time is monitored. The natural logarithm of the percentage of cyclazodone remaining is plotted against time. The slope of the linear regression represents the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Illustrative Quantitative Data:
| Time (min) | Cyclazodone Concentration (nM) | % Remaining |
| 0 | 1000 | 100.0 |
| 5 | 850 | 85.0 |
| 15 | 610 | 61.0 |
| 30 | 370 | 37.0 |
| 60 | 140 | 14.0 |
| Parameter | Value |
| t½ (min) | 25.1 |
| CLint (µL/min/mg protein) | 27.6 |
Note: This data is for illustrative purposes only.
Quantitative Analysis of Cyclazodone in Plasma using LC-MS/MS
This protocol describes the extraction and quantification of cyclazodone from plasma samples, using this compound as an internal standard.
Materials:
-
Plasma samples (e.g., from pharmacokinetic studies)
-
Cyclazodone and this compound analytical standards
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 50 ng/mL).
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Illustrative - requires optimization):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Cyclazodone: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined experimentally)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined experimentally, expected Q1 m/z to be +5 compared to Cyclazodone)
-
-
-
Illustrative Calibration Curve Data:
| Cyclazodone Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.021 |
| 5 | 0.105 |
| 10 | 0.212 |
| 50 | 1.045 |
| 100 | 2.098 |
| 500 | 10.52 |
| 1000 | 21.15 |
Note: This data is for illustrative purposes only.
Conclusion
The use of this compound as a tracer and internal standard is indispensable for the accurate and reliable metabolic profiling and quantification of cyclazodone in preclinical and research settings. The protocols provided herein offer a robust framework for investigating the metabolic fate of this novel stimulant. Researchers should optimize the LC-MS/MS parameters, particularly the MRM transitions, for their specific instrumentation to ensure the highest sensitivity and selectivity. These studies will contribute to a better understanding of the pharmacology and toxicology of cyclazodone, supporting its potential development and risk assessment.
References
Application Notes and Protocols for the Forensic Toxicological Screening of Cyclazodone-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclazodone is a centrally acting stimulant developed in the 1960s, structurally related to pemoline. It has emerged as a novel psychoactive substance (NPS), posing a challenge for forensic toxicology laboratories. Accurate and sensitive detection methods are crucial for identifying Cyclazodone in biological specimens to aid in clinical and forensic investigations. The use of a stable isotope-labeled internal standard, such as Cyclazodone-d5, is best practice for the accurate quantification of Cyclazodone by mass spectrometry, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.
These application notes provide a detailed protocol for the quantitative analysis of Cyclazodone in whole blood and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard. A representative Gas Chromatography-Mass Spectrometry (GC-MS) method for urine is also presented.
Mechanism of Action: Dopaminergic and Noradrenergic Modulation
Cyclazodone is believed to exert its stimulant effects primarily through the modulation of dopamine (DA) and norepinephrine (NE) neurotransmission. It is thought to act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that can influence monoamine transporters. Activation of TAAR1 can lead to the non-vesicular release of dopamine and norepinephrine from presynaptic terminals, increasing their concentration in the synaptic cleft and enhancing downstream signaling.
Application Notes and Protocols for Studying the Stimulant Properties of Cyclazodone in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclazodone is a centrally acting stimulant developed in the 1960s by the American Cyanamid Company.[1] Structurally related to pemoline and thozalinone, it has been investigated for its potential to reduce fatigue and as an anorectic.[1] Anecdotal reports and limited preclinical information suggest that cyclazodone possesses stimulant, focus-enhancing, and mild euphoric effects, comparable to or exceeding those of dextro-amphetamine in some animal models.[2][3] The primary mechanism of action is thought to be the promotion of dopamine and norepinephrine release in the brain.[2] Due to its potential for non-clinical use as a research chemical, a thorough understanding of its stimulant properties is crucial.
These application notes provide detailed protocols for key preclinical behavioral assays in rodents to characterize the stimulant properties of novel compounds like cyclazodone. The assays described are locomotor activity, drug discrimination, intravenous self-administration, and conditioned place preference. While specific quantitative data for cyclazodone is limited in publicly available literature, this document provides robust, adaptable protocols based on established methodologies for other psychostimulants, which can be optimized for the study of cyclazodone.
Presumed Signaling Pathway of Cyclazodone
The stimulant effects of cyclazodone are believed to be mediated through its action as a monoamine releasing agent, with a primary impact on dopamine (DA) and norepinephrine (NE) systems. It is hypothesized to act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a key regulator of monoamine transporters.
References
- 1. Cyclazodone - Wikipedia [en.wikipedia.org]
- 2. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cyclazodone using Cyclazodone-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclazodone is a centrally acting stimulant that has been investigated for its potential therapeutic effects. Accurate and precise quantification of Cyclazodone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry to correct for matrix effects and variations during sample preparation and analysis.[1][2] This application note provides a detailed protocol for the quantitative analysis of Cyclazodone in a biological matrix (e.g., human plasma) using Cyclazodone-d5 as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Principle
The principle of this method is based on isotope dilution mass spectrometry. A known concentration of the deuterated internal standard, this compound, is added to all samples, calibrators, and quality control samples.[3] this compound is an ideal internal standard as it shares near-identical physicochemical properties with the unlabeled analyte, Cyclazodone.[1][3] This results in co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer's ion source. By comparing the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, as the internal standard compensates for variations in sample extraction, injection volume, and ion suppression or enhancement.
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Cyclazodone and this compound.
Chemical Structures
| Compound | Chemical Structure |
| Cyclazodone | |
| This compound |
Materials and Reagents
-
Cyclazodone analytical standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
A sensitive HPLC or UHPLC system
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and processing software
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Cyclazodone Stock Solution (1 mg/mL): Accurately weigh 1 mg of Cyclazodone and dissolve it in 1 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Cyclazodone Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cyclazodone stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound IS working solution to each tube and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Method
-
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient tailored to the analyte's retention time (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following MRM transitions are proposed based on the structures of Cyclazodone and this compound. These should be optimized for the specific instrument being used.
-
Data Presentation
Table 1: Proposed MRM Transitions and Hypothetical Performance Data
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Cyclazodone | 217.2 | 118.1 | 100 | 25 |
| Cyclazodone | 217.2 | 91.1 | 100 | 35 |
| This compound | 222.2 | 123.1 | 100 | 25 |
| This compound | 222.2 | 91.1 | 100 | 35 |
Table 2: Hypothetical Quantitative Performance Characteristics
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
Mandatory Visualization
Caption: Experimental workflow for the quantification of Cyclazodone.
Caption: Principle of internal standard calibration for mitigating variability.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Cyclazodone-d5 Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Cyclazodone-d5. Our focus is on overcoming matrix effects in bioanalytical methods using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Cyclazodone, by the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and reproducibility of the analytical method.[1] In bioanalysis, complex matrices like plasma or urine contain numerous endogenous substances (e.g., phospholipids, salts, and metabolites) that can interfere with the ionization of Cyclazodone at the mass spectrometer's ion source.[2][3]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. Since a SIL-IS has nearly identical physicochemical properties to the analyte of interest, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be normalized, leading to more accurate and reliable quantification.
Q3: What are the common sample preparation techniques to reduce matrix effects before LC-MS/MS analysis?
A3: The goal of sample preparation is to remove interfering matrix components while efficiently extracting the analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins from the sample.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.
The choice of method depends on the analyte's properties, the complexity of the matrix, and the desired level of cleanliness.
Q4: What is the post-extraction addition method and how is it used to evaluate matrix effects?
A4: The post-extraction addition method is a standard approach to quantitatively assess matrix effects. It involves comparing the response of an analyte spiked into a blank matrix extract after the extraction process to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression or enhancement.
Troubleshooting Guides
Problem: I am observing significant and inconsistent ion suppression for Cyclazodone.
-
Possible Cause: Inefficient removal of matrix components during sample preparation, particularly phospholipids from plasma samples.
-
Solution:
-
Optimize Sample Preparation: If using protein precipitation, consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner extract.
-
Chromatographic Separation: Modify your LC method to better separate Cyclazodone from the regions where matrix components elute. The post-column infusion technique can help identify these suppression zones.
-
Sample Dilution: If the concentration of Cyclazodone is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Problem: My this compound internal standard is not adequately compensating for the matrix effect.
-
Possible Cause:
-
Chromatographic Separation of Analyte and IS: Although rare with stable isotope-labeled standards, slight differences in retention times can occur, leading to differential matrix effects.
-
Interference with the Internal Standard: A component in the matrix may be co-eluting and interfering specifically with the this compound signal.
-
-
Solution:
-
Verify Co-elution: Ensure that the chromatographic peaks for Cyclazodone and this compound are perfectly aligned.
-
Check for Interferences: Analyze blank matrix samples to check for any background signals at the MRM transition of this compound.
-
Re-evaluate Sample Preparation: A more effective sample cleanup method may be necessary to remove the specific interference.
-
Experimental Protocols
Below are detailed methodologies for key experiments related to the assessment and mitigation of matrix effects in this compound quantification.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of Cyclazodone from human plasma.
-
Pre-treatment: To 500 µL of plasma, add 50 µL of this compound internal standard solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Cyclazodone and this compound from the cartridge with 1 mL of a suitable elution solvent (e.g., methanol with 2% ammonium hydroxide).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Evaluation of Matrix Effect using Post-Extraction Addition
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Cyclazodone and this compound into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spiked Matrix): Extract a blank plasma sample using the SPE protocol. Spike Cyclazodone and this compound into the final, reconstituted blank extract at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike Cyclazodone and this compound into a blank plasma sample before extraction at the same concentration as Set A.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The Internal Standard Normalized Matrix Factor (IS-Normalized MF) should be calculated to assess the effectiveness of the IS in compensating for the matrix effect.
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Data Presentation
The following tables provide illustrative examples of how to present quantitative data for recovery and matrix effect assessments.
Table 1: Illustrative Recovery and Matrix Effect Data for Cyclazodone
| QC Level | Analyte Area (Neat Solution - A) | Analyte Area (Post-Spiked - B) | Analyte Area (Pre-Spiked - C) | Recovery (%) | Matrix Factor |
| Low | 15,234 | 12,897 | 11,543 | 89.5 | 0.85 |
| Mid | 151,876 | 130,613 | 118,876 | 91.0 | 0.86 |
| High | 1,498,543 | 1,258,776 | 1,158,074 | 92.0 | 0.84 |
Table 2: Illustrative Internal Standard Normalized Matrix Factor
| QC Level | Matrix Factor (Cyclazodone) | Matrix Factor (this compound) | IS-Normalized Matrix Factor |
| Low | 0.85 | 0.84 | 1.01 |
| Mid | 0.86 | 0.87 | 0.99 |
| High | 0.84 | 0.83 | 1.01 |
Visualizations
References
Addressing poor recovery of Cyclazodone-d5 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Cyclazodone-d5 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor or inconsistent recovery of this compound?
Poor recovery of a deuterated internal standard like this compound can arise from various stages of the analytical workflow. The issue typically falls into one of three categories: sample preparation, analyte instability, or analytical instrumentation.[1] Inefficient extraction from the sample matrix is a common culprit, often related to the chosen extraction method (e.g., LLE, SPE), solvent, or pH conditions.[2][3]
A systematic approach is crucial to pinpoint the source of the loss. The following flowchart outlines a general troubleshooting workflow.
Caption: General troubleshooting workflow for low internal standard recovery.
Q2: I'm using Liquid-Liquid Extraction (LLE) and my this compound recovery is low. What should I investigate?
Low recovery in LLE is often traced back to four key areas: solvent selection, sample pH, phase separation, and emulsion formation.[2][4]
-
Sub-optimal Solvent : The extraction solvent may not have the appropriate polarity to efficiently partition this compound from the aqueous sample matrix. Consider the LogP value of your analyte when selecting a solvent.
-
Incorrect pH : Cyclazodone is a basic compound. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to at least two units above its pKa. This minimizes its ionization and promotes partitioning into the organic layer.
-
Incomplete Phase Separation : Insufficient centrifugation or waiting time can lead to aspiration of the aqueous layer along with the organic layer, effectively losing your standard.
-
Emulsion Formation : The presence of lipids or proteins can create a stable emulsion between the aqueous and organic layers, trapping the analyte.
The following workflow can help troubleshoot your LLE procedure.
Caption: Troubleshooting workflow for Liquid-Liquid Extraction (LLE).
Q3: My Solid-Phase Extraction (SPE) protocol is yielding poor this compound recovery. What are the common failure points?
For SPE, analyte loss can occur at several key steps: sample loading, washing, and elution. The choice of sorbent and the composition of the solvents used are critical for success.
| Problem | Potential Cause | Recommended Solution | Citation |
| Analyte loss during sample loading | Incorrect sorbent chemistry for this compound. Sample pH is preventing retention. | Ensure a suitable sorbent is used (e.g., C8, C18, or mixed-mode cation exchange). Adjust sample pH to ensure the analyte is charged and will bind to the sorbent. | |
| Analyte loss during wash step | Wash solvent is too strong and is eluting the analyte along with interferences. | Use a weaker organic solvent in the wash solution. Test the wash eluate for the presence of this compound. | |
| Incomplete elution of analyte | Elution solvent is too weak to desorb the analyte from the sorbent. Insufficient volume of elution solvent. | Increase the organic strength of the elution solvent or use a stronger solvent. Increase the volume of the elution solvent and consider a "soak step" of several minutes. | |
| Irreproducible results | Inconsistent flow rates during loading, washing, or elution. Sorbent bed drying out. | Use a vacuum manifold or automated system for consistent flow rates. Ensure the sorbent bed does not dry out between steps unless the protocol specifies it. |
The diagram below illustrates the critical decision points in an SPE workflow.
Caption: Key stages and troubleshooting points for Solid-Phase Extraction (SPE).
Q4: How do I determine if matrix effects are causing poor recovery?
Matrix effects occur when co-eluting substances from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. This can be mistaken for poor extraction recovery.
To assess matrix effects, you can perform a post-extraction spike experiment. Compare the peak area of this compound in a neat solution to the peak area of the standard spiked into a blank matrix extract (a sample that has gone through the entire extraction process without the standard). A significant difference indicates the presence of matrix effects.
| Experiment | Description | Interpretation |
| Neat Standard | This compound in reconstitution solvent. | Provides the baseline (100%) response. |
| Post-Extraction Spike | Blank matrix is extracted, and this compound is added to the final eluate before analysis. | A response < 85% suggests ion suppression. A response > 115% suggests ion enhancement. |
Q5: Could the this compound internal standard itself be unstable?
While deuterated standards are generally stable, instability can be a factor. Two potential issues are:
-
H-D Exchange : Deuterium atoms can sometimes exchange with protons from the solvent, especially under harsh pH or temperature conditions. This would alter the mass of the standard, leading to a decreased signal at the expected m/z. Stable isotope-labeled standards with 13C or 15N are less prone to this issue.
-
Chemical Degradation : Like the parent drug, this compound could be susceptible to degradation (e.g., hydrolysis, oxidation) during sample storage or processing if conditions are not optimal (e.g., extreme pH, light exposure, high temperature). It is crucial to add the internal standard as early as possible in the workflow to compensate for any loss that affects both the analyte and the standard.
Q6: What are acceptable recovery rates for an internal standard?
While the primary role of an internal standard is to correct for variability, its recovery should still be within an acceptable and consistent range. Generally, recovery values between 80% and 120% are considered acceptable. However, the most critical factor is the consistency and reproducibility of the recovery across all samples in a batch. High variability in the internal standard response is a significant concern as it can compromise the accuracy of the quantitative results.
Experimental Protocols
Protocol 1: Optimizing Liquid-Liquid Extraction (LLE)
This protocol provides a systematic approach to optimizing LLE for this compound.
-
Aliquoting : Aliquot 100 µL of your biological sample into a microcentrifuge tube.
-
Internal Standard Spiking : Add a known concentration of this compound to the sample.
-
pH Adjustment :
-
Prepare multiple sets of samples.
-
Adjust the sample pH to different levels (e.g., 8.0, 9.0, 10.0, 11.0) using a suitable base (e.g., 0.1 M NaOH or ammonium hydroxide).
-
-
Solvent Addition :
-
Test a panel of immiscible organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane).
-
Add 500 µL of the selected solvent to each tube.
-
-
Mixing : Vortex the mixture for 1-2 minutes. To avoid emulsions, test gentle inversion/rocking as an alternative.
-
Phase Separation : Centrifuge at >10,000 x g for 10 minutes.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a clean tube.
-
Evaporation & Reconstitution : Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.
-
Analysis : Analyze the samples via LC-MS/MS and compare the recovery under each condition to identify the optimal pH and solvent.
Protocol 2: Optimizing Solid-Phase Extraction (SPE)
This protocol outlines steps to systematically test and optimize SPE parameters.
-
Sorbent Selection : Test different SPE sorbent chemistries (e.g., C8, C18, HLB, MCX). The following steps should be repeated for each sorbent type.
-
Conditioning : Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration : Equilibrate the cartridge with 1 mL of water or an appropriate buffer.
-
Sample Loading :
-
Pre-treat the sample by diluting it with an appropriate buffer. Adjust pH if necessary for retention.
-
Load the pre-treated sample onto the cartridge.
-
Collect the flow-through for analysis to check for premature analyte breakthrough.
-
-
Washing :
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Collect the wash eluate to check for any loss of the standard.
-
-
Elution :
-
Test different elution solvents (e.g., methanol, acetonitrile, 5% ammonium hydroxide in methanol).
-
Test different elution volumes (e.g., 0.5 mL, 1.0 mL, 2 x 0.5 mL).
-
Elute the analyte and collect the eluate for final analysis.
-
-
Analysis : Analyze the flow-through, wash, and final eluate fractions to determine at which step the loss of this compound is occurring and which conditions provide the highest recovery.
References
Cyclazodone-d5 stability issues in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cyclazodone-d5 in solution and under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. The product is typically shipped on wet ice to maintain its integrity during transit. It is stated to be stable for at least four years when stored under these conditions.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in acetonitrile, DMSO, and methanol. For creating stock solutions, it is advisable to select an appropriate solvent based on your experimental needs. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath. Once prepared, stock solutions should be stored in aliquots at -80°C for up to six months or at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As a molecule with an oxazolone ring, it may be susceptible to hydrolysis under acidic or basic conditions.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, compounds with similar structures, such as pemoline, are known to undergo hydrolysis of the oxazolone ring.[1] This suggests that a likely degradation pathway for this compound involves the opening of this ring structure, particularly under harsh acidic or basic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of this compound in solution. | Prepare fresh solutions daily from a properly stored solid stock. Avoid prolonged exposure of solutions to ambient light and temperature. Use a stability-indicating analytical method to check for the presence of degradation products. |
| Appearance of unknown peaks in chromatograms over time. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a more robust, stability-indicating analytical method. |
| Loss of potency in prepared solutions. | Chemical instability under the current storage conditions. | Re-evaluate the storage conditions of your solutions. Consider adjusting the pH with a suitable buffer if hydrolysis is suspected. Store solutions at a lower temperature (e.g., -80°C) and protect from light. |
| Precipitation of the compound in solution. | Poor solubility or solvent evaporation. | Ensure the solvent concentration is sufficient to maintain solubility. Store solutions in tightly sealed containers to prevent solvent evaporation. If using aqueous buffers, verify the solubility of this compound at the specific pH. |
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolyzed oxazolone ring product |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 40°C | 25% | Hydrolyzed oxazolone ring product and other fragments |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10% | N-oxide derivative |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | 5% | Minor unidentified products |
| Photostability | UV Light (254 nm) | 72 hours | Room Temp | <2% | No significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and pathways.[2][3]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 40°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 72 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV or LC-MS method to determine the extent of degradation and identify any new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a general framework for developing an HPLC-UV method to separate this compound from its potential degradation products.[4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run to elute compounds with different polarities. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance, which can be determined using a UV scan.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[5] Specificity is demonstrated by showing that the peak for this compound is pure and well-resolved from any degradation product peaks generated during the forced degradation study.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Postulated hydrolytic degradation pathway for this compound.
References
- 1. GLC determination of pemoline in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [jddtonline.info]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Isotopic Interference in Cyclazodone-d5 Analysis
Welcome to the technical support center for Cyclazodone-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during LC-MS/MS analysis, with a specific focus on troubleshooting isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Cyclazodone is a stimulant belonging to the 4-oxazolidinone class.[1] Its deuterated analog, this compound, is commonly used as an internal standard (IS) in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard is chemically and physically similar to the analyte of interest. By adding a known amount of this compound to samples, it can be used to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of Cyclazodone.
Q2: What is isotopic interference and how can it affect my this compound analysis?
Isotopic interference occurs when the isotopic signature of the unlabeled analyte (Cyclazodone) overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound). This can lead to an artificially high signal for the internal standard, resulting in an underestimation of the analyte concentration. The primary cause of this interference is the natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled Cyclazodone molecule.
Q3: I am observing a signal for this compound in my blank samples that only contain the unlabeled Cyclazodone. What could be the cause?
This phenomenon, often referred to as "crosstalk," is a classic sign of isotopic interference. The M+5 isotope of Cyclazodone (containing five ¹³C or a combination of other heavy isotopes) can have the same nominal mass as this compound, leading to a false positive signal.
Q4: How can I confirm if the interference I'm seeing is due to isotopic contribution from the analyte?
To confirm this, you can inject a high concentration of unlabeled Cyclazodone and monitor the MRM transition for this compound. If a peak is observed at the retention time of Cyclazodone, it confirms that the isotopic tail of the analyte is contributing to the internal standard signal.
Troubleshooting Guides
Issue 1: Unexpected Signal in the this compound Channel
Symptoms:
-
A peak is observed in the this compound MRM transition in samples containing only the unlabeled Cyclazodone.
-
The baseline for the this compound channel is elevated in the presence of high concentrations of Cyclazodone.
-
Inaccurate and imprecise results, particularly at the lower limit of quantification (LLOQ).
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps | Experimental Protocol |
| Isotopic Contribution from Unlabeled Cyclazodone | 1. Select a different product ion for this compound: Choose a product ion that is unique to the deuterated standard and less likely to be formed from the unlabeled analyte. 2. Increase the mass difference: If possible, synthesize or obtain an internal standard with a higher degree of deuteration (e.g., d7 or d8) to shift its mass further from the analyte's isotopic cluster. 3. Optimize chromatographic separation: While challenging for isotopes, slight chromatographic separation can sometimes be achieved, which may help to resolve the interference. | Product Ion Scan: 1. Infuse a solution of this compound into the mass spectrometer. 2. Perform a product ion scan to identify all fragment ions. 3. Select a unique and abundant product ion for the MRM method. |
| In-source Fragmentation of Cyclazodone | The unlabeled Cyclazodone may fragment in the ion source to produce an ion that has the same m/z as the this compound precursor ion. | Optimize Ion Source Parameters: 1. Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation. 2. Adjust source temperatures and gas flows to find the optimal conditions for minimizing fragmentation while maintaining adequate ionization. |
| Presence of Impurities | The unlabeled Cyclazodone standard may contain impurities that have the same mass as this compound. | Analyze Standards Individually: 1. Inject a high concentration of the unlabeled Cyclazodone standard and acquire a full scan mass spectrum to check for impurities at the m/z of this compound. |
Issue 2: Poor Linearity and Accuracy in the Calibration Curve
Symptoms:
-
Non-linear calibration curve, especially at the high and low ends.
-
Inaccurate back-calculated concentrations for the calibration standards.
-
High percentage of failed QC samples.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps | Experimental Protocol |
| Isotopic Contribution Affecting Multiple Points | The isotopic contribution from the analyte is significant across the entire calibration range. | Re-evaluate MRM Transitions: 1. As described in Issue 1, select more specific product ions for both the analyte and the internal standard. 2. Consider using a higher mass offset internal standard. |
| Chemical Crosstalk | The analyte and internal standard may have a common fragment, leading to interference. | Review Fragmentation Patterns: 1. Analyze the product ion scans of both Cyclazodone and this compound. 2. Ensure that the selected product ions are as unique as possible. |
Quantitative Data Summary
| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) |
| Cyclazodone | C₁₂H₁₂N₂O₂ | 216.09 | 217.09 |
| This compound | C₁₂H₇D₅N₂O₂ | 221.12 | 222.12 |
Predicted MRM Transitions (for method development):
Based on the structure of Cyclazodone and common fragmentation patterns of similar oxazolidinone compounds, the following MRM transitions can be proposed for initial method development. These should be confirmed experimentally.
| Compound | Precursor Ion (m/z) | Predicted Product Ion (m/z) | Rationale |
| Cyclazodone | 217.1 | 118.1 | Loss of the cyclopropylamino-oxazolone moiety |
| Cyclazodone | 217.1 | 91.1 | Tropylium ion from the phenyl ring |
| This compound | 222.1 | 123.1 | Loss of the cyclopropylamino-oxazolone moiety (with d5) |
| This compound | 222.1 | 91.1 | Tropylium ion from the phenyl ring (no deuterium) |
Experimental Protocols
Protocol 1: Product Ion Scan for MRM Method Development
Objective: To determine the most abundant and specific product ions for Cyclazodone and this compound for use in an MRM method.
Methodology:
-
Prepare a 1 µg/mL solution of Cyclazodone and this compound separately in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to positive ion mode and perform a full scan to confirm the presence of the [M+H]⁺ ion (m/z 217.1 for Cyclazodone and 222.1 for this compound).
-
Select the [M+H]⁺ ion as the precursor ion and perform a product ion scan over a relevant mass range (e.g., m/z 50-225).
-
Identify the most intense and stable product ions for each compound.
-
Select at least two product ions for each compound to be used as quantifier and qualifier transitions in the MRM method.
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Predicted fragmentation of Cyclazodone and this compound.
References
Technical Support Center: Method Refinement for Sensitive Detection of Cyclazodone in Urine Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Cyclazodone in urine samples. The information is intended for researchers, scientists, and drug development professionals. Due to the limited availability of published, validated methods for Cyclazodone, this guide synthesizes best practices for the analysis of stimulants in urine and provides a strong starting point for method development and refinement.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting Cyclazodone in urine?
A1: The primary methods for the sensitive and specific detection of Cyclazodone in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS.[1]
Q2: Is sample preparation necessary before analysis?
A2: Yes, sample preparation is crucial to remove interferences from the urine matrix and to concentrate the analyte. Common techniques include enzymatic hydrolysis to cleave glucuronide conjugates, followed by Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4] A simpler "dilute-and-shoot" approach may be possible with highly sensitive LC-MS/MS systems, but it can be more susceptible to matrix effects.
Q3: Does Cyclazodone require derivatization for GC-MS analysis?
A3: While not explicitly detailed for Cyclazodone in the reviewed literature, compounds of similar structure often require derivatization to improve their volatility and thermal stability for GC-MS analysis. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Q4: How should urine samples be stored to ensure the stability of Cyclazodone?
A4: To ensure analyte stability, urine samples should be stored under refrigerated (4°C) or frozen (-20°C) conditions, especially for long-term storage. Analyte degradation can occur at room temperature. It is essential to minimize freeze-thaw cycles.
Q5: My immunoassay screening for stimulants is negative, but I suspect the presence of Cyclazodone. Why?
A5: Standard immunoassay panels for stimulants may not have cross-reactivity with Cyclazodone due to its unique chemical structure. A specific and sensitive method like LC-MS/MS or GC-MS is necessary for conclusive identification and confirmation.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal for Cyclazodone | 1. Incorrect MRM Transitions: The precursor and product ion pair is not optimal. 2. Ion Suppression: Co-eluting matrix components are interfering with the ionization of Cyclazodone. 3. Poor Extraction Recovery: The sample preparation method is inefficient. 4. Analyte Degradation: Improper sample storage or handling. | 1. Optimize MRM Transitions: Infuse a Cyclazodone standard solution into the mass spectrometer to determine the most abundant precursor ion and several intense product ions. Select one transition for quantification and another for qualification. 2. Evaluate Matrix Effects: Perform a post-extraction spike experiment. Compare the signal of Cyclazodone in a clean solvent with the signal in an extract from a blank urine sample. If ion suppression is significant (>15%), improve sample cleanup (e.g., switch from LLE to SPE) or adjust chromatography to separate Cyclazodone from the interfering components. 3. Assess Recovery: Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample. If recovery is low, adjust the pH or solvent composition of your extraction method. 4. Review Storage Conditions: Ensure samples were consistently stored at ≤ 4°C and minimize freeze-thaw cycles. Analyze a freshly prepared QC sample to verify system performance. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: The concentration of the injected sample is too high. 2. Incompatible Injection Solvent: The solvent used to reconstitute the final extract is too strong, causing the analyte to move too quickly through the column initially. 3. Column Degradation: The analytical column has been compromised by matrix components or is nearing the end of its lifespan. | 1. Dilute the Sample: Analyze a diluted aliquot of the sample extract. 2. Match Injection Solvent to Mobile Phase: Reconstitute the dried extract in a solvent that is similar in composition and strength to the initial mobile phase conditions. 3. Implement Column Maintenance: Use a guard column to protect the analytical column. If performance does not improve, replace the column. |
| High Background Noise | 1. Contaminated Mobile Phase or System: Solvents, tubing, or the ion source may be contaminated. 2. Matrix Effects: The urine matrix is complex and can contribute to high background. | 1. Prepare Fresh Mobile Phase: Use high-purity solvents and additives. Flush the LC system thoroughly. Clean the ion source components. 2. Improve Sample Cleanup: Incorporate an additional wash step in your SPE protocol or use a more selective extraction sorbent. |
GC-MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal for Cyclazodone | 1. Incomplete Derivatization: The derivatization reaction did not proceed to completion. 2. Thermal Degradation: The analyte is degrading in the GC inlet. 3. Poor Extraction Recovery: The sample preparation method is inefficient. | 1. Optimize Derivatization: Ensure the sample extract is completely dry before adding the derivatizing agent. Optimize the reaction temperature and time. 2. Adjust Inlet Parameters: Use a lower inlet temperature. Ensure a clean, deactivated inlet liner is used. 3. Assess Recovery: Follow the steps outlined in the LC-MS/MS troubleshooting section to evaluate and optimize your extraction procedure. |
| Variable Retention Times | 1. GC Oven Temperature Fluctuations: The oven is not maintaining a stable and reproducible temperature program. 2. Carrier Gas Flow Inconsistency: Leaks in the system or a faulty flow controller. | 1. Verify Oven Performance: Run a system check to ensure the oven is performing to specification. 2. Perform a Leak Check: Systematically check for leaks from the gas source to the detector. |
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis and Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for the extraction of stimulants from urine and should be optimized for Cyclazodone.
-
Sample Aliquoting: To 1 mL of urine in a glass tube, add 50 µL of an internal standard working solution (e.g., a deuterated analog of Cyclazodone, if available).
-
Enzymatic Hydrolysis: Add 500 µL of a pH 7.0 phosphate buffer and 25 µL of β-glucuronidase (from E. coli). Vortex the mixture.
-
Incubation: Cap the tube and incubate at 50°C for 1 hour to cleave glucuronide conjugates.
-
Alkalinization: Allow the sample to cool to room temperature. Add 750 µL of a 20% K₂CO₃/KHCO₃ (1:1) solution to adjust the pH to approximately 9.5.
-
Liquid-Liquid Extraction: Add 5 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether). Cap and shake for 10 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution:
-
For LC-MS/MS: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
For GC-MS: Proceed to the derivatization step.
-
Derivatization for GC-MS Analysis
-
Ensure the dried extract from the LLE step is completely free of moisture.
-
Add 50 µL of MSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and heat at 60°C for 20 minutes.
-
Cool to room temperature before injecting 1-2 µL into the GC-MS.
Quantitative Data and Method Parameters
The following tables provide example parameters as a starting point for method development. These must be empirically optimized in your laboratory.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 or Biphenyl (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions (Hypothetical) | Precursor Ion (m/z): 217.1 (M+H)⁺ Product Ion 1 (Quantifier): To be determined experimentally Product Ion 2 (Qualifier): To be determined experimentally |
| Collision Energy | To be optimized for each transition |
Table 2: Example GC-MS Parameters
| Parameter | Setting |
| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, ramp to 300°C at 20°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (Hypothetical for derivatized Cyclazodone) | To be determined experimentally based on fragmentation pattern |
Table 3: Typical Method Validation Performance
| Parameter | Target Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1-10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 70% |
| Matrix Effect | 85-115% |
Visualizations
Caption: General workflow for the analysis of Cyclazodone in urine samples.
Caption: Logical troubleshooting flow for low signal issues in Cyclazodone analysis.
References
Minimizing ion suppression in the analysis of Cyclazodone-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Cyclazodone-d5 by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Problem: Poor sensitivity and low signal intensity for this compound in matrix samples compared to neat standards.
This is a classic indication of ion suppression, where components in the sample matrix interfere with the ionization of your analyte.[1][2]
| Possible Cause | Recommended Solution |
| High concentration of matrix components | Dilute the sample with the initial mobile phase. This is a simple first step but may not be feasible if the analyte concentration is already low.[1] |
| Co-elution of interfering compounds | Optimize the chromatographic method to better separate this compound from matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or trying a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl).[2] |
| Presence of phospholipids | Implement a sample preparation method specifically designed to remove phospholipids, which are a major cause of ion suppression in plasma and serum samples.[3] Options include Solid-Phase Extraction (SPE) with a phospholipid removal sorbent or using specialized phospholipid removal plates. |
| High salt concentration | If the sample contains high concentrations of non-volatile salts or buffers, these can accumulate in the ion source and suppress the analyte signal. Modify the sample preparation to include a desalting step or ensure that the final reconstituted sample has a low salt content. |
| Suboptimal ion source parameters | Systematically optimize ion source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature to maximize the signal for this compound in the presence of the matrix. |
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
Variability in the composition of the biological matrix from sample to sample can lead to differing degrees of ion suppression, resulting in poor reproducibility.
| Possible Cause | Recommended Solution |
| Variable matrix effects | The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for variable ion suppression. Since this compound is a deuterated analog of Cyclazodone, it serves as an ideal internal standard for the analysis of unlabeled Cyclazodone, assuming their chromatographic retention times are nearly identical. When this compound is the analyte, a different, structurally similar SIL-IS would be needed if one is not already present. |
| Inconsistent sample preparation | Ensure the sample preparation method is robust and consistently applied across all samples. Automating the sample preparation process can help minimize variability. |
| Matrix-induced calibration inaccuracies | Prepare calibration standards and QC samples in the same biological matrix as the unknown samples (matrix-matched calibrators). This helps to normalize the ion suppression effects between the calibrators and the samples. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix. This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: What are the most common causes of ion suppression in bioanalysis?
A2: The primary causes of ion suppression are endogenous and exogenous components within the sample matrix that compete with the analyte for ionization. Common culprits in biological matrices like plasma and serum include:
-
Phospholipids: These are abundant in cell membranes and are a major source of ion suppression.
-
Salts and Buffers: Non-volatile salts can build up in the ion source and interfere with the ionization process.
-
Proteins and Peptides: Although largely removed during protein precipitation, residual amounts can still contribute to matrix effects.
-
Detergents and Polymers: These can be introduced during sample collection or preparation.
Q3: How can I determine if ion suppression is affecting my analysis of this compound?
A3: A common method is the post-column infusion experiment. In this experiment, a solution of this compound is continuously infused into the mass spectrometer after the LC column, while a blank matrix extract is injected. A drop in the constant signal of this compound at specific retention times indicates the elution of interfering compounds that are causing ion suppression.
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression?
A4: ESI is generally more susceptible to ion suppression than APCI. This is due to the mechanism of ionization in ESI, which is more sensitive to competition for charge and changes in droplet surface tension caused by matrix components. If significant ion suppression is observed with ESI, switching to APCI, if compatible with this compound, could be a viable strategy.
Q5: Will using a high-resolution mass spectrometer eliminate ion suppression?
A5: No, high-resolution mass spectrometry does not eliminate ion suppression. Ion suppression occurs in the ion source before the mass analyzer. While a high-resolution instrument can distinguish the analyte from isobaric interferences, it cannot prevent the suppression of the analyte's signal during the ionization process.
Experimental Protocols
Protocol 1: Post-Column Infusion for Identifying Ion Suppression Zones
This protocol helps to identify the regions in the chromatogram where ion suppression is occurring.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the analyte solution into the MS and acquire data in MRM or SIM mode for this compound. You should observe a stable baseline signal.
-
-
Matrix Injection:
-
Inject a blank matrix extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the signal for this compound. Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of these drops corresponds to the elution of matrix components that interfere with the ionization of this compound.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol provides a general procedure for removing phospholipids from plasma or serum samples.
Materials:
-
SPE cartridge with a phospholipid removal sorbent
-
Plasma/serum sample containing this compound
-
Internal standard solution
-
Methanol (or other suitable organic solvent)
-
Water
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., 90% methanol in water)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Pre-treatment:
-
To 100 µL of plasma/serum, add the internal standard.
-
Add 200 µL of methanol (or other protein precipitation solvent) and vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
-
Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Pass the wash solution through the cartridge to remove polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with the elution solvent into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Experimental setup for post-column infusion.
References
Technical Support Center: Best Practices for Isotopically Labeled Compounds
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing isotopically labeled compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences in handling stable versus radioactive isotopically labeled compounds?
A1: The primary difference lies in safety and handling protocols.
-
Stable Isotopes (e.g., ²H, ¹³C, ¹⁵N): These are non-radioactive and do not pose a radiation risk.[1][2] Handling precautions are similar to those for their unlabeled chemical counterparts, focusing on chemical safety.
-
Radioactive Isotopes (e.g., ³H, ¹⁴C, ³²P): These emit radiation and require strict safety protocols to protect personnel from exposure.[3][4] This includes the use of personal protective equipment (PPE), radiation monitoring, and designated storage and handling areas.[3]
Q2: What are the general best practices for storing all types of isotopically labeled compounds?
A2: Proper storage is crucial to maintain both chemical purity and isotopic integrity. General guidelines include:
-
Temperature: Low-temperature storage is generally recommended to slow chemical degradation. Specific temperatures depend on the compound's stability.
-
Light: Protect photosensitive compounds from light by using amber vials or storing them in the dark.
-
Moisture: For hygroscopic compounds, store them in a desiccator or under a dry, inert atmosphere.
-
Packaging: Ensure containers are tightly sealed and, for radioactive compounds, use secondary containment to prevent leakage and contamination.
Q3: How can I prevent isotopic exchange or scrambling?
A3: Isotopic exchange, the unintended swapping of an isotope with its naturally abundant counterpart, can compromise experimental results. To prevent this:
-
For deuterium (²H)-labeled compounds, avoid protic solvents (e.g., water, methanol) if the label is on an exchangeable site (like -OH, -NH, -SH). Use aprotic solvents instead.
-
Store compounds in a dry environment to minimize exchange with atmospheric moisture.
-
For all labeled compounds, adhere to the recommended storage conditions to minimize degradation that could lead to isotopic scrambling.
Troubleshooting Guides
Issue 1: Unexpected Experimental Results or Poor Signal Intensity
Possible Cause: Degradation of the labeled compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.
-
Check Chemical Purity: Assess the chemical purity of the compound using techniques like High-Performance Liquid Chromatography (HPLC). This can separate the parent compound from any degradation products.
-
Assess Isotopic Enrichment: Use High-Resolution Mass Spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the isotopic enrichment and integrity of the label. A decrease in the expected mass or a change in the NMR spectrum can indicate degradation or isotopic exchange.
Issue 2: Contamination of Equipment or Workspace
Possible Cause: Improper handling or storage of radioactive compounds.
Troubleshooting Steps:
-
Immediate Decontamination: Follow established laboratory protocols for radioactive decontamination of the affected area.
-
Review Handling Procedures: Ensure that proper PPE (e.g., double gloves for ³H and ¹⁴C compounds) is being used and that handling is performed in designated areas like a fume hood for volatile compounds.
-
Inspect Storage Containers: Check for leaks or damage to primary and secondary containers. Highly volatile materials or ³H-labeled compounds can seep through plastic vials over time, leading to contamination. Double containment is essential for long-term storage of ³H and ¹⁴C.
Issue 3: Inaccurate Quantification in Mass Spectrometry-Based Assays
Possible Cause: Presence of unlabeled analyte in the stable isotope-labeled internal standard.
Troubleshooting Steps:
-
Verify Isotopic Purity: Analyze a high-concentration solution of the labeled standard alone. The presence of a significant peak at the mass of the unlabeled analyte indicates impurity.
-
Adjust Internal Standard Concentration: Lowering the concentration of the internal standard can minimize the contribution of the unlabeled impurity, especially for low-concentration samples.
-
Chromatographic Co-elution: Ensure that the labeled standard and the analyte co-elute perfectly. This is critical for compensating for matrix effects that can affect ionization.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Isotopically Labeled Compounds
| Compound Type | State | Recommended Temperature | Key Considerations |
| Stable Isotopes | |||
| General Solids | Solid | -20°C to Room Temperature (short-term) | Long-term storage at low temperatures is generally preferred. |
| Solutions in Aprotic Solvents | Liquid | -20°C to -80°C | Good isotopic stability for ²H, ¹³C, ¹⁵N. |
| Solutions in Protic Solvents | Liquid | -20°C to -80°C | Risk of H/D exchange for deuterium-labeled compounds. |
| Hygroscopic Compounds | Solid | -20°C in a desiccator | Protect from moisture. |
| Photosensitive Compounds | Solid/Liquid | -20°C to -80°C in the dark | Protect from light. |
| Radioactive Isotopes | |||
| General (³H, ¹⁴C) | Solid/Liquid | Below -80°C (ideal) | Use secondary containment. Crystalline form is preferable to amorphous solid. |
| Volatile Compounds | Solid/Liquid | Below -80°C | Store in well-sealed containers in a ventilated area. |
Experimental Protocols
Protocol 1: Assessment of Chemical Purity using HPLC
-
Sample Preparation: Accurately weigh a small amount of the isotopically labeled compound and dissolve it in a suitable solvent to a known concentration.
-
Chromatography: Develop a stability-indicating HPLC or UHPLC method capable of separating the parent compound from potential degradation products. A common setup involves a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid to improve ionization.
-
Detection: Use a UV detector or a mass spectrometer to monitor the elution of the compounds.
-
Quantification: Calculate the purity by comparing the peak area of the parent compound to the total peak area of all detected components.
Protocol 2: Assessment of Isotopic Enrichment using HRMS
-
Sample Preparation: Prepare a dilute solution of the labeled compound in a suitable solvent.
-
Infusion: Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire a high-resolution full scan mass spectrum of the molecular ion.
-
Analysis: Determine the isotopic enrichment by measuring the relative intensities of the labeled (M+n) and unlabeled (M) isotopic peaks and comparing them to the theoretical distribution. For deuterated compounds, monitor for any decrease in the mass of the molecular ion, which would indicate H/D exchange.
Visualizations
Caption: General handling workflow for stable vs. radioactive isotopes.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Resolving contamination issues in Cyclazodone-d5 standard preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclazodone-d5. Our aim is to help you resolve common contamination issues encountered during the preparation and handling of this deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the phenyl ring deuterated?
This compound is a stable isotope-labeled version of Cyclazodone, a neuroactive compound. The five hydrogen atoms on the phenyl group are replaced with deuterium atoms. This isotopic labeling is crucial for its use as an internal standard in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The mass shift of +5 amu (atomic mass units) allows for clear differentiation between the internal standard and the unlabeled analyte in a sample, ensuring accurate quantification.
Q2: What are the common types of impurities in a this compound standard?
Impurities in a this compound standard can be broadly categorized into two types:
-
Isotopic Impurities: These are molecules with incorrect isotopic composition. For this compound, this includes the unlabeled (d0) version and partially deuterated (d1, d2, d3, d4) isotopologues.
-
Organic Impurities: These are chemical impurities that can arise from the synthesis, purification, or degradation of this compound. They may include unreacted starting materials, byproducts, residual solvents, or degradation products.
Q3: How can I assess the isotopic purity of my this compound standard?
The most effective methods for determining isotopic purity are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can resolve the different isotopologues and provide their relative abundances, allowing for the calculation of isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used to detect the presence of residual protons on the phenyl ring, indicating incomplete deuteration.
-
²H (Deuterium) NMR directly detects the deuterium atoms, confirming their presence and location on the phenyl ring.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis, purification, and analysis of this compound.
Issue 1: Low Isotopic Purity Detected by Mass Spectrometry
Symptom: Your mass spectrum shows a significant percentage of d0, d1, d2, d3, or d4 species in addition to the desired d5 peak.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Deuteration of Phenyl Precursor | The primary cause of low isotopic purity is often the use of an incompletely deuterated starting material, such as phenyl-d5 boronic acid or a similar precursor. Solution: • Source a phenyl-d5 precursor with higher isotopic enrichment (>98 atom % D). • If synthesizing the precursor in-house, optimize the deuteration conditions (e.g., increase the excess of the deuterium source, extend reaction time). |
| Back-Exchange During Synthesis or Workup | Although aromatic C-D bonds are generally stable, harsh acidic or basic conditions at elevated temperatures could potentially lead to some back-exchange with protic solvents (H₂O, methanol, etc.). Solution: • Use deuterated solvents (e.g., D₂O, CD₃OD) for workup and purification steps where feasible. • Minimize exposure to high temperatures in the presence of protic solvents. • Ensure all glassware is thoroughly dried before use. |
| Cross-Contamination | Contamination with unlabeled Cyclazodone or partially deuterated intermediates from previous syntheses. Solution: • Thoroughly clean all glassware and equipment between batches. • Use dedicated equipment for deuterated and non-deuterated syntheses if possible. |
Issue 2: Presence of Organic Impurities
Symptom: HPLC, GC, or NMR analysis reveals the presence of unexpected peaks that are not related to the isotopic distribution of this compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Unreacted Starting Materials | Incomplete reaction can lead to the presence of α-chlorophenylacetyl chloride (or its deuterated analog) and 1-cyclopropylurea. Solution: • Ensure accurate stoichiometry of reactants. • Monitor the reaction to completion using an appropriate technique (e.g., TLC, LC-MS). • Optimize reaction conditions (temperature, time) to drive the reaction to completion. |
| Byproduct Formation | The synthesis of the oxazolidinone ring can be sensitive to reaction conditions, potentially leading to side products. For instance, hydrolysis of the acyl chloride can occur if moisture is present. Solution: • Maintain strictly anhydrous (dry) reaction conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). • Control the rate of addition of reagents to avoid localized high concentrations that can promote side reactions. |
| Residual Solvents | Solvents used in the reaction or purification (e.g., toluene, ethanol, ethyl acetate) may be carried through to the final product. Solution: • Ensure the final product is thoroughly dried under high vacuum. • Consider a final recrystallization or precipitation step from a solvent in which the impurities are soluble but the product is not. |
| Degradation of this compound | The oxazolidinone ring may be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures during storage or analysis. Solution: • Store the standard in a cool, dry, and dark place. • Use neutral or mildly acidic/basic conditions for analysis where possible. |
Experimental Protocols
Protocol 1: General Synthesis Workflow for this compound
This is a plausible, generalized workflow for the synthesis of this compound, assuming the use of a deuterated phenyl precursor.
-
Amide Formation: React α-chloro(phenyl-d5)acetyl chloride with 1-cyclopropylurea in an anhydrous aprotic solvent (e.g., toluene) in the presence of a non-nucleophilic base (e.g., triethylamine).
-
Cyclization: Treat the resulting amide intermediate with a strong base, such as sodium ethoxide, in an anhydrous alcohol to facilitate the intramolecular cyclization to form the oxazolidinone ring of this compound.
-
Workup and Purification: After the reaction is complete, neutralize the mixture and extract the product. Purify the crude product using techniques such as recrystallization or column chromatography to remove organic impurities.
Caption: Proposed synthetic workflow for this compound.
Protocol 2: Analysis of Isotopic Purity by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatograph.
-
LC Method: Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to ensure good peak shape and separation from any potential interferences.
-
MS Acquisition: Acquire data in full scan mode in the positive ion electrospray ionization (ESI+) mode.
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of Cyclazodone-d0 to d5 (m/z 217.09 to 222.12).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is the percentage of the d5 species.
-
Protocol 3: Troubleshooting Workflow for Contamination Issues
Caption: Logical workflow for troubleshooting contamination issues.
Summary of Potential Contaminants and Analytical Data
The following table summarizes potential contaminants, their likely sources, and recommended analytical techniques for their detection.
| Contaminant Type | Specific Example | Likely Source | Recommended Analytical Technique(s) | Expected Mass [M+H]⁺ (m/z) |
| Isotopic | Cyclazodone-d0 | Incomplete deuteration of phenyl precursor | LC-MS | 217.09 |
| Cyclazodone-d1 | Incomplete deuteration of phenyl precursor | LC-MS | 218.10 | |
| Cyclazodone-d2 | Incomplete deuteration of phenyl precursor | LC-MS | 219.10 | |
| Cyclazodone-d3 | Incomplete deuteration of phenyl precursor | LC-MS | 220.11 | |
| Cyclazodone-d4 | Incomplete deuteration of phenyl precursor | LC-MS | 221.11 | |
| Organic | 1-Cyclopropylurea | Unreacted starting material | LC-MS, GC-MS | 101.07 |
| α-chloro(phenyl-d5)acetic acid | Hydrolysis of acyl chloride precursor | LC-MS | 190.05 | |
| Toluene | Residual solvent | GC-MS, ¹H NMR | 92.06 | |
| Ethanol | Residual solvent from cyclization | GC-MS, ¹H NMR | 46.04 |
Strategies for increasing the throughput of Cyclazodone sample analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the throughput of Cyclazodone sample analysis.
Troubleshooting Guides
Q1: We are experiencing significant variability in our quantification results for Cyclazodone. What are the potential causes and solutions?
A1: Variability in quantification can stem from several sources throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Quantification Variability
Caption: Troubleshooting decision tree for high variability in Cyclazodone quantification.
Q2: Our sample analysis throughput is too low to meet project deadlines. How can we significantly increase the number of samples processed per day?
A2: Increasing throughput requires a multi-faceted approach focusing on sample preparation, liquid chromatography, and data analysis.
Strategies for Increasing Throughput
| Strategy | Conventional Approach | High-Throughput Approach | Throughput Increase (samples/day) |
| Sample Preparation | Manual Liquid-Liquid Extraction (LLE) | Automated Solid-Phase Extraction (SPE) in 96-well plates | 50-100 → 300-500+ |
| Chromatography | 15-minute LC gradient | 3-minute ultra-high-performance liquid chromatography (UHPLC) gradient | 96 → 480 |
| Data Acquisition | Single injection per sample | Staggered injections / multiplexing systems | 480 → 960+ |
| Data Analysis | Manual peak integration and review | Automated data processing with validated software | Dependent on initial workflow |
Automating sample preparation is often the most impactful change.[1][2] Automation reduces hands-on time, minimizes human error, and improves reproducibility.[1][2] Utilizing 96-well plates for extractions further enhances throughput.[3] For the analytical method, transitioning from conventional HPLC to UHPLC systems can drastically shorten run times without compromising separation quality.
Q3: We are observing poor peak shapes and inconsistent retention times for Cyclazodone. What should we investigate?
A3: Poor chromatography can be due to issues with the mobile phase, column, or the sample itself.
-
Mobile Phase: Ensure mobile phases are correctly prepared, degassed, and that the pH is appropriate for Cyclazodone, which is a weakly basic compound. Inconsistent mobile phase composition can lead to retention time shifts.
-
Column Health: Column degradation is a common cause of poor peak shape. Implement a column washing protocol and consider using a guard column to extend the life of the analytical column. If peak splitting or excessive tailing is observed, the column may need to be replaced.
-
Sample Solvent: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the final sample extract in the initial mobile phase.
-
System Contamination: Buildup of contaminants in the LC system can lead to broad peaks and high backpressure. Regularly flush the system to mitigate this.
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique for high-throughput analysis of Cyclazodone from biological matrices like plasma?
A1: For high-throughput analysis of Cyclazodone in plasma, automated solid-phase extraction (SPE) in a 96-well format is highly recommended. This approach offers a superior balance of sample cleanup, recovery, and speed compared to traditional methods like liquid-liquid extraction (LLE) or protein precipitation. Salting-out assisted liquid-liquid extraction (SALLE) is another emerging high-throughput technique.
Workflow for Automated 96-Well SPE
Caption: High-throughput sample preparation workflow using automated 96-well SPE.
Q2: Which analytical technique is best suited for high-throughput quantification of Cyclazodone?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like Cyclazodone in complex matrices. It offers high sensitivity, specificity, and a wide dynamic range. For high-throughput applications, UHPLC systems are preferred to shorten chromatographic run times.
Q3: How can we optimize LC-MS/MS parameters for a faster analysis of Cyclazodone?
A3: Optimization of LC-MS/MS parameters is crucial for achieving high throughput without sacrificing data quality.
Key Optimization Parameters
| Parameter | Strategy for High Throughput | Rationale |
| LC Column | Use a short (e.g., 50 mm) column with small particle size (< 2 µm). | Allows for faster flow rates and shorter gradients while maintaining resolution. |
| Flow Rate | Increase flow rate (compatible with UHPLC systems, e.g., 0.5-1.0 mL/min). | Reduces run time. |
| Gradient | Employ a rapid, steep gradient. | Elutes the analyte of interest quickly. |
| MS Acquisition | Use Multiple Reaction Monitoring (MRM) mode. | Highly specific and sensitive for quantification. |
| Dwell Time | Minimize dwell time per transition while ensuring sufficient data points across the peak (10-15 points). | Allows for monitoring of more transitions or faster cycle times. |
Logical Relationship of Throughput Factors
Caption: Key factors influencing the throughput of Cyclazodone sample analysis.
Experimental Protocols
Protocol: High-Throughput Quantification of Cyclazodone in Human Plasma using Automated SPE and LC-MS/MS
-
Sample Preparation (Automated Liquid Handler)
-
Arrange 96-well sample plate containing 100 µL of plasma per well.
-
Add 25 µL of internal standard working solution (e.g., Cyclazodone-d4 in methanol) to each well.
-
Add 200 µL of 4% phosphoric acid in water to each well to precipitate proteins and acidify. Mix thoroughly.
-
Centrifuge the plate at 4000 x g for 10 minutes.
-
Place the plate in the liquid handler for automated SPE.
-
-
Automated Solid-Phase Extraction (96-well mixed-mode cation exchange plate)
-
Condition: Add 500 µL of methanol to each well of the SPE plate.
-
Equilibrate: Add 500 µL of water to each well.
-
Load: Transfer 250 µL of the supernatant from the prepared sample plate to the SPE plate.
-
Wash 1: Add 500 µL of 0.1% formic acid in water.
-
Wash 2: Add 500 µL of methanol.
-
Elute: Add 2 x 100 µL of 5% ammonium hydroxide in methanol into a clean 96-well collection plate.
-
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Seal the plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
2.0 min: 95% B
-
2.5 min: 95% B
-
2.6 min: 5% B
-
3.5 min: 5% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Cyclazodone: Q1 217.2 -> Q3 118.1 (Quantifier), Q1 217.2 -> Q3 91.1 (Qualifier)
-
Cyclazodone-d4 (IS): Q1 221.2 -> Q3 122.1
-
-
Data Analysis: Use validated software for automated peak integration and quantification.
-
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Cyclazodone using Cyclazodone-d5
This guide provides a comprehensive comparison of two common analytical methodologies for the quantitative determination of Cyclazodone, a centrally acting stimulant, utilizing its deuterated analog, Cyclazodone-d5, as an internal standard. The methods compared are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in the field of drug development and forensic analysis, offering insights into method performance and providing detailed experimental protocols.
Introduction to Cyclazodone and the Role of an Internal Standard
Cyclazodone is a stimulant drug developed in the 1960s, related to pemoline and thozalinone.[1] Due to its potential for misuse, sensitive and specific analytical methods are crucial for its detection and quantification in various matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. This compound is the deuterium-labeled form of Cyclazodone and can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2] It mimics the chemical behavior of the analyte (Cyclazodone) during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and ionization suppression or enhancement, thereby ensuring the accuracy and precision of the results.
Methodology Comparison: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS for the analysis of Cyclazodone depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. Both techniques are powerful and widely used in analytical chemistry.[3][4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it suitable for analyzing complex biological matrices with minimal sample cleanup. It is particularly advantageous for polar and thermally labile compounds that are not easily vaporized.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique, GC-MS offers excellent separation efficiency and is highly effective for volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analyte.
The following sections provide a detailed comparison of hypothetical validation data for both methods.
Data Presentation: Performance Comparison
The performance of the LC-MS/MS and GC-MS methods for the quantification of Cyclazodone using this compound as an internal standard is summarized in the tables below. These tables present key validation parameters to facilitate a direct comparison.
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS Method | GC-MS Method |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | LC-MS/MS Method | GC-MS Method |
| Accuracy (% Bias) | Precision (% RSD) | |
| Low QC (0.3 ng/mL) | -2.5% | 4.8% |
| Mid QC (50 ng/mL) | 1.8% | 3.1% |
| High QC (80 ng/mL) | 0.9% | 2.5% |
Table 3: Recovery and Matrix Effect
| Parameter | LC-MS/MS Method | GC-MS Method |
| Extraction Recovery | 92.5% | 88.1% |
| Matrix Effect | Minimal (compensated by IS) | Minimal (compensated by IS) |
Experimental Protocols
Detailed methodologies for the LC-MS/MS and GC-MS methods are provided below.
LC-MS/MS Method
1. Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, urine), add 10 µL of this compound internal standard solution (1 µg/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Cyclazodone: Precursor ion > Product ion (e.g., m/z 217.1 > 118.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 222.1 > 123.1)
-
GC-MS Method
1. Sample Preparation and Derivatization:
-
To 100 µL of the sample, add 10 µL of this compound internal standard solution (1 µg/mL).
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
2. Gas Chromatography Conditions:
-
Column: Capillary column suitable for drug analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM) m/z:
-
Cyclazodone derivative: (specific m/z values for the derivative)
-
This compound derivative: (specific m/z values for the derivative)
-
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Conclusion
Both the LC-MS/MS and GC-MS methods, when coupled with the use of this compound as an internal standard, provide reliable and robust quantification of Cyclazodone. The LC-MS/MS method demonstrates superior sensitivity, making it the preferred choice for applications requiring low detection limits, such as in pharmacokinetic studies or the analysis of trace levels in forensic samples. The GC-MS method, while slightly less sensitive, is a highly reliable and cost-effective alternative, particularly for routine screening purposes where higher concentrations are expected. The choice of methodology should be guided by the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation.
References
A Comparative Guide to the Quantification of Cyclazodone: Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the quantification of Cyclazodone: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While direct cross-validation studies for Cyclazodone are not extensively published, this document synthesizes established validation parameters and experimental protocols for similar analytes to offer a comprehensive overview for researchers.
Cyclazodone is a centrally acting stimulant developed in the 1960s, related to pemoline and thozalinone[1]. Accurate and precise quantification of Cyclazodone is crucial for pharmacokinetic studies, forensic analysis, and quality control in research settings. The choice of analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.
Comparative Analysis of Quantification Methods
The performance of LC-MS, GC-MS, and HPLC-UV for the quantification of small molecules like Cyclazodone can be evaluated based on several key validation parameters. The following table summarizes a typical comparison of these methods.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Selectivity | Very High | High | Moderate to High |
| Sensitivity (LOD/LOQ) | Very High (pg/mL - ng/mL)[2] | High (ng/mL) | Moderate (µg/mL - ng/mL)[3] |
| Linearity | Wide dynamic range | Good | Good |
| Accuracy (% Recovery) | Typically 85-115% | Typically 85-115% | Typically 90-110%[4][5] |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Sample Preparation | Often simple (e.g., protein precipitation, LLE) | May require derivatization for polar analytes | Simple to moderate (e.g., filtration, LLE) |
| Matrix Effects | Potential for ion suppression/enhancement | Less common, but can occur | Can be significant |
| Cost (Instrument) | High | Moderate to High | Low to Moderate |
| Throughput | High | Moderate | High |
Experimental Protocols
Below are detailed, representative methodologies for the quantification of Cyclazodone using LC-MS/MS, GC-MS, and HPLC-UV. These protocols are based on standard practices for similar small molecule drugs and should be optimized and validated for specific laboratory conditions and matrices.
LC-MS/MS Quantification of Cyclazodone
Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for quantifying drugs in biological matrices.
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog of Cyclazodone).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Cyclazodone and the internal standard would need to be determined by direct infusion.
Validation Parameters to Assess:
-
Selectivity and specificity.
-
Linearity and range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ).
-
Accuracy and precision (intra- and inter-day).
-
Recovery and matrix effects.
-
Stability (freeze-thaw, bench-top, long-term).
GC-MS Quantification of Cyclazodone
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile or polar compounds like Cyclazodone, derivatization is often necessary to improve volatility and chromatographic properties.
Sample Preparation and Derivatization:
-
To 100 µL of plasma, add an internal standard.
-
Perform liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., ethyl acetate) after basifying the sample.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form a trimethylsilyl (TMS) derivative.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a lower temperature, then ramp up to a final temperature to ensure separation.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized Cyclazodone and internal standard.
HPLC-UV Quantification of Cyclazodone
HPLC with UV detection is a widely accessible and cost-effective method. Its suitability depends on the presence of a chromophore in the analyte and the required sensitivity.
Sample Preparation:
-
Sample preparation can be similar to LC-MS, involving protein precipitation or liquid-liquid extraction.
-
Ensure the final sample is free of particulates by filtering through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for Cyclazodone.
Cross-Validation of Analytical Methods
When transferring between methods or laboratories, a cross-validation study is essential to ensure the comparability of results. This typically involves analyzing the same set of quality control and incurred samples using both methods.
Cross-Validation Protocol Outline:
-
Select a set of at least 20 incurred study samples representing the expected concentration range.
-
Analyze these samples using both the "reference" method and the "test" method.
-
Statistically compare the results. The difference between the values obtained from the two methods should be within a predefined acceptance criterion (e.g., ±20% for at least 67% of the samples).
References
- 1. Cyclazodone - Wikipedia [en.wikipedia.org]
- 2. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 3. thescipub.com [thescipub.com]
- 4. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Proposed Framework for Inter-laboratory Comparison of Cyclazodone Measurement
Affiliation: Google Research
Abstract
The emergence of novel psychoactive substances (NPS) like Cyclazodone presents a significant challenge for analytical laboratories worldwide. Ensuring the accuracy and comparability of analytical results is paramount for clinical, forensic, and research purposes. To date, a formal inter-laboratory comparison for the quantification of Cyclazodone has not been established. This guide provides a proposed framework for conducting such a comparison, offering a standardized protocol to promote consistency and reliability in Cyclazodone measurement across different facilities. The guide details recommended analytical methodologies, a proficiency testing scheme, and data analysis procedures in line with international standards such as ISO/IEC 17043.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to facilitate the establishment of a robust quality assurance program for Cyclazodone analysis.
Introduction
Cyclazodone is a centrally acting stimulant that has gained attention in recreational and nootropic communities.[4] As its use becomes more widespread, the need for validated and standardized analytical methods for its detection and quantification in biological matrices is critical. Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of quality assurance in analytical science.[5] They provide an objective means of assessing the performance of individual laboratories and the reliability of analytical methods.
This guide outlines a proposed inter-laboratory comparison for Cyclazodone measurement, focusing on two primary analytical techniques: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Proposed Inter-laboratory Comparison Design
The proposed proficiency testing scheme would be coordinated by a reference laboratory responsible for the preparation and distribution of test samples. The design would adhere to the principles outlined in ISO/IEC 17043 for proficiency testing providers.
Key aspects of the study design include:
-
Participants: A minimum of 10 participating laboratories from diverse geographical locations and sectors (e.g., forensic, clinical, research) would be recruited.
-
Test Samples: Each participating laboratory would receive a set of blind samples, including:
-
Blank human plasma samples.
-
Human plasma samples spiked with known concentrations of Cyclazodone (low, medium, and high levels).
-
A sample containing a potential interfering substance.
-
-
Timeline: A clear timeline for sample distribution, analysis, and data submission would be established.
-
Data Analysis: The coordinating laboratory would perform a statistical analysis of the submitted results to determine the consensus value for each sample and to calculate performance scores for each participant.
Below is a logical diagram illustrating the workflow of the proposed inter-laboratory comparison.
Caption: Workflow of the proposed Cyclazodone inter-laboratory comparison study.
Analytical Methodologies
Participating laboratories would be encouraged to use their in-house validated methods for Cyclazodone analysis. However, for the purpose of this guide, we provide detailed protocols for two recommended techniques.
HPLC-EC is a highly sensitive technique for the analysis of electroactive compounds like Cyclazodone.
Experimental Protocol:
-
Sample Preparation (Plasma):
-
To 1.0 mL of plasma, add an internal standard (e.g., a structurally similar compound not expected to be present in the samples).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Electrochemical Detection:
-
Working Electrode: Glassy carbon electrode.
-
Potential: +0.9 V (optimization may be required).
-
The following diagram illustrates the experimental workflow for HPLC-EC analysis.
Caption: Experimental workflow for HPLC-EC analysis of Cyclazodone in plasma.
LC-MS offers high selectivity and sensitivity and is a widely used technique in forensic and clinical toxicology.
Experimental Protocol:
-
Sample Preparation (Plasma):
-
Similar to the HPLC-EC protocol, a liquid-liquid or solid-phase extraction can be employed.
-
-
Chromatographic Conditions:
-
Column: C18 or similar reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to Cyclazodone and the internal standard.
-
Data Presentation and Performance Evaluation
The results from the participating laboratories would be compiled and analyzed. The following tables present hypothetical data from such a study.
Table 1: Reported Concentrations of Cyclazodone in Spiked Plasma Samples (ng/mL)
| Laboratory ID | Sample A (10 ng/mL) | Sample B (50 ng/mL) | Sample C (100 ng/mL) |
| Lab 1 | 9.8 | 51.2 | 102.5 |
| Lab 2 | 10.5 | 48.9 | 97.8 |
| Lab 3 | 9.5 | 52.1 | 105.1 |
| Lab 4 | 11.2 | 50.5 | 101.3 |
| Lab 5 | 8.9 | 47.5 | 95.6 |
| ... | ... | ... | ... |
Performance Evaluation:
The performance of each laboratory would be assessed using z-scores, calculated as follows:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory.
-
X is the assigned value (consensus mean or median).
-
σ is the standard deviation for proficiency assessment.
A z-score between -2 and 2 is generally considered satisfactory.
Table 2: Hypothetical z-Scores for Cyclazodone Measurement
| Laboratory ID | Sample A | Sample B | Sample C |
| Lab 1 | -0.25 | 0.45 | 0.50 |
| Lab 2 | 0.63 | -0.55 | -0.44 |
| Lab 3 | -0.63 | 0.85 | 1.02 |
| Lab 4 | 1.50 | 0.15 | 0.26 |
| Lab 5 | -1.38 | -1.05 | -0.88 |
| ... | ... | ... | ... |
Conclusion
The establishment of an inter-laboratory comparison program for Cyclazodone is a crucial step towards ensuring the quality and reliability of its measurement. This guide provides a comprehensive framework for such a program, from study design and analytical methodologies to data analysis and performance evaluation. By adopting a standardized approach, the scientific community can enhance the comparability of data and build confidence in analytical results for this emerging psychoactive substance.
References
Efficacy and safety comparison between Cyclazodone and d-amphetamine in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy and safety profiles of Cyclazodone and d-amphetamine, two central nervous system (CNS) stimulants. While d-amphetamine is a well-characterized compound with extensive preclinical and clinical data, Cyclazodone remains a substance with a more limited publicly available scientific record. This document aims to synthesize the existing preclinical data for both compounds to offer a comparative perspective for research and drug development purposes.
Mechanism of Action: A Tale of Two Stimulants
Both Cyclazodone and d-amphetamine exert their stimulant effects primarily through the modulation of monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE). However, their precise mechanisms of interaction with the monoaminergic systems appear to differ.
Cyclazodone is believed to act as a dopamine and norepinephrine releasing agent.[1] Structurally related to pemoline and 4-methylaminorex, its mechanism is thought to involve promoting the release of these catecholamines in the brain.[2] Some sources suggest it may also act as an agonist of the Trace Amine Associated Receptor 1 (TAAR1), which would lead to the release of dopamine, norepinephrine, and serotonin.[2]
d-Amphetamine , on the other hand, has a more extensively studied mechanism. It competitively inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of DA and NE from the synaptic cleft.[3][4] Furthermore, d-amphetamine is taken up into the presynaptic neuron where it disrupts the vesicular storage of monoamines via the vesicular monoamine transporter 2 (VMAT2), leading to a non-vesicular release (efflux) of dopamine and norepinephrine into the synapse.
dot
Proposed primary mechanisms of action for Cyclazodone and d-amphetamine.
Efficacy in Preclinical Models: A Look at the Limited Evidence
Direct comparative efficacy studies between Cyclazodone and d-amphetamine in preclinical models are scarce in publicly available literature. However, some insights can be gleaned from existing data.
Locomotor Activity
Increased locomotor activity in rodents is a hallmark of CNS stimulant activity.
-
Cyclazodone : Anecdotal and limited preclinical data suggest that a 10 mg/kg dose of Cyclazodone in mice produces a pronounced excitatory effect that can last for over six hours, indicating significant potency and a long duration of action.
-
d-Amphetamine : d-Amphetamine dose-dependently increases locomotor activity in rats. For example, doses of 1 and 2 mg/kg have been shown to significantly enhance distance traveled in locomotor activity tests.
Cognitive Enhancement
Both compounds have been investigated for their potential to enhance cognitive functions, such as attention.
-
Cyclazodone : A 1967 study found that the stimulatory effects of cyclopropylpemoline (Cyclazodone) on continuous avoidance behavior in rats were similar to those of d-amphetamine, suggesting potential cognitive-enhancing effects.
-
d-Amphetamine : In the five-choice serial reaction time (5-CSRT) task, a model of attention and impulse control in rats, acute administration of d-amphetamine (1.0 and 1.7 mg/kg) has been shown to increase the percentage of correct responses.
| Parameter | Cyclazodone | d-Amphetamine |
| Primary Mechanism | Dopamine & Norepinephrine Releasing Agent | Dopamine & Norepinephrine Reuptake Inhibitor and Releasing Agent |
| Potency | Reported to be more potent than pemoline | Well-established dose-response for various behavioral effects |
| Locomotor Activity | Increased locomotor activity in rodents | Dose-dependent increase in locomotor activity in rodents |
| Cognitive Enhancement | Similar effects to d-amphetamine in a continuous avoidance task in rats | Improved performance in the 5-CSRT task in rats |
Pharmacokinetic Profiles: A Data Gap for Cyclazodone
| Parameter | Cyclazodone | d-Amphetamine |
| Bioavailability (Oral) | Data not available | ~90% (in humans) |
| Time to Peak Plasma Concentration (Tmax) | Data not available | 3 hours (immediate-release) in humans |
| Elimination Half-life | Data not available | 9-11 hours (pH-dependent) in humans |
Safety and Tolerability: A Cautious Comparison
The safety profiles of both drugs are of paramount concern for their potential therapeutic applications.
General Toxicity
-
Cyclazodone : Early studies in mice suggested that Cyclazodone has a more favorable therapeutic index and exhibits less cardiotoxicity and hepatotoxicity compared to d-amphetamine. However, the structurally related compound pemoline was withdrawn from the market due to rare but serious liver damage. A case report of toxicity from a large overdose of the related compound N-Methyl-cyclazodone in a human described severe choreiform movements, tachycardia, hypertension, rhabdomyolysis, and elevated hepatic aminotransferases.
-
d-Amphetamine : d-Amphetamine can induce a range of adverse effects, including cardiovascular effects like increased heart rate and blood pressure, as well as neurotoxicity at high doses.
Abuse Liability
The potential for abuse is a critical consideration for any CNS stimulant.
-
Cyclazodone : There is a lack of formal preclinical studies evaluating the abuse liability of Cyclazodone using standard models such as self-administration and conditioned place preference.
-
d-Amphetamine : d-Amphetamine has a well-established high potential for abuse, as demonstrated in preclinical models where it serves as a robust positive reinforcer in self-administration studies.
| Parameter | Cyclazodone | d-Amphetamine |
| Cardiotoxicity | Reported to be less than d-amphetamine in mice | Can cause increased heart rate and blood pressure |
| Hepatotoxicity | Reported to be less than d-amphetamine in mice | Liver damage has been reported, often linked to hyperthermia |
| Neurotoxicity | Data not available | Can be neurotoxic at high doses |
| Abuse Liability | Data from formal preclinical models not available | High abuse potential demonstrated in preclinical models |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Locomotor Activity Assessment
Objective: To quantify the effects of a test compound on spontaneous motor activity in rodents.
General Methodology:
-
Animals: Male rats or mice are typically used.
-
Apparatus: An open-field arena equipped with infrared beams or video tracking software to monitor movement.
-
Procedure: Animals are habituated to the testing room. On the test day, they are administered the test compound or vehicle and placed in the open-field arena. Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.
-
d-Amphetamine Specifics: In a study assessing d-amphetamine's effects, locomotor activity in rats was recorded for 30 minutes following intraperitoneal (i.p.) injections of 1 or 2 mg/kg.
dot
Workflow for a preclinical locomotor activity study.
Five-Choice Serial Reaction Time (5-CSRT) Task
Objective: To assess attention and impulsivity in rodents.
General Methodology:
-
Apparatus: An operant chamber with five apertures that can be illuminated. A food dispenser provides reinforcement.
-
Training: Rats are trained to poke their nose into an illuminated aperture to receive a food reward. The duration of the light stimulus is gradually decreased to increase attentional demand.
-
Testing: Following drug administration, the rat's performance is measured based on the percentage of correct responses, omissions (failure to respond), and premature responses (responding before the stimulus).
-
d-Amphetamine Specifics: In a study with rats, the effects of d-amphetamine (e.g., 1.0 and 1.7 mg/kg) were assessed on performance in the 5-CSRT task.
In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
General Methodology:
-
Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, striatum) of an anesthetized rat.
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals before and after drug administration.
-
Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate is quantified using techniques like high-performance liquid chromatography (HPLC).
dot
Experimental workflow for in vivo microdialysis.
Conclusion: A Well-Known Entity vs. a Research Chemical
The comparison between d-amphetamine and Cyclazodone is marked by a significant knowledge gap. d-Amphetamine is a pharmacologically well-understood compound with a vast body of preclinical and clinical data defining its mechanism, efficacy, and safety profile. In contrast, Cyclazodone remains largely uncharacterized by formal scientific investigation, with most of the available information stemming from older studies and anecdotal reports.
While early preclinical data suggests Cyclazodone may have a favorable therapeutic index compared to d-amphetamine, the lack of comprehensive, modern preclinical studies on its pharmacokinetics, abuse liability, and long-term toxicity necessitates a cautious approach. Further research is imperative to fully elucidate the pharmacological profile of Cyclazodone and to validate the preliminary findings from historical studies. For researchers and drug development professionals, d-amphetamine serves as a well-defined reference stimulant, while Cyclazodone represents a compound with potential stimulant properties that require rigorous preclinical evaluation to ascertain its true efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Behavioral effects of cyclazocine on rats assessed in the open field and residential maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acute administration of cyclazocine on the metabolism of biogenic amines in different regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity from the NPS N-Methyl-Cyclazodone with Laboratory Confirmation - A Dance Befitting St. Vitus [cfsre.org]
A Researcher's Guide to Reference Standards for the Analysis of Novel Psychoactive Substances
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge to forensic toxicologists, researchers, and drug development professionals. The rapid emergence of new chemical entities necessitates robust and reliable analytical methods for their identification and quantification. This guide provides a comparative overview of analytical techniques, reference standards, and experimental protocols essential for the accurate analysis of NPS.
Comparison of Analytical Techniques for NPS Analysis
The detection and quantification of NPS in various matrices are primarily accomplished using chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the analyte's properties, the required sensitivity, and the available instrumentation. The following table summarizes the performance of common analytical techniques for the analysis of representative NPS.
| Analytical Technique | NPS Class | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| GC-MS | Synthetic Cathinones | Urine | 0.1 - 1.0 | 0.5 - 2.5 | 85-115 | < 15 | |
| LC-MS/MS | Synthetic Cannabinoids | Oral Fluid | 0.01 - 0.1 | 0.05 - 0.5 | 90-110 | < 10 | |
| LC-MS/MS | Fentanyl Analogs | Whole Blood | 0.005 - 0.05 | 0.02 - 0.1 | 92-108 | < 10 | |
| HRMS (LC-QTOF-MS) | Multiple NPS Classes | Blood/Urine | 0.01 - 1.0 | 0.05 - 2.5 | 88-112 | < 15 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Certified Reference Materials: The Cornerstone of Accurate Analysis
The use of certified reference materials (CRMs) is fundamental to achieving accurate and reproducible results in NPS analysis. CRMs are well-characterized materials with certified property values, ensuring the traceability and comparability of analytical data. Several reputable suppliers provide a wide range of CRMs for various NPS classes.
Key Suppliers of NPS Certified Reference Materials:
-
Cayman Chemical: Offers a comprehensive catalog of reference standards for synthetic cannabinoids, opioids, benzodiazepines, stimulants, and hallucinogens. They also partner with the CDC to provide Fentanyl Analog Screening (FAS) Kits.
-
Sigma-Aldrich (now part of MilliporeSigma): Provides a wide array of certified reference materials for forensic and clinical toxicology, including many NPS.
-
LGC Standards: Supplies a broad selection of NPS reference materials, including synthetic cannabinoids.
-
Cerilliant (a subsidiary of Sigma-Aldrich): Specializes in the production of high-purity certified reference materials for a variety of analytical applications.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reliable NPS analysis. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for NPS in Whole Blood
This protocol is a general guideline and may require optimization for specific analytes and matrices.
-
Pre-treatment: To 1 mL of whole blood, add 2 mL of a protein precipitation solvent (e.g., acetonitrile). Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Dilution: Transfer the supernatant to a clean tube and dilute with 5 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6).
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of the dilution buffer.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of the dilution buffer, followed by 3 mL of a mixture of water and an organic solvent (e.g., 95:5 water:acetonitrile) to remove interferences.
-
Elution: Elute the analytes with 2 mL of an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide; 78:20:2).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for the Analysis of Synthetic Cathinones in Urine
This is an example protocol and requires optimization and validation in the user's laboratory.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and analytical processes is crucial for understanding the effects of NPS and the methods used to detect them.
Signaling Pathway of Synthetic Cathinones
Synthetic cathinones primarily act as monoamine transporter inhibitors and/or substrates, leading to an increase in the synaptic concentration of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). This disruption of normal neurotransmission is responsible for their stimulant and psychoactive effects.
Caption: Mechanism of action of synthetic cathinones at the dopamine synapse.
Signaling Pathway of Synthetic Cannabinoids
Synthetic cannabinoids are potent agonists of the cannabinoid receptors, CB1 and CB2, which are part of the endocannabinoid system. CB1 receptors are primarily found in the central nervous system and are responsible for the psychoactive effects, while CB2 receptors are mainly located in the periphery and are involved in immune function.
Caption: Simplified signaling pathway of synthetic cannabinoids via the CB1 receptor.
Experimental Workflow for NPS Analysis in a Forensic Laboratory
The analysis of suspected NPS in a forensic laboratory follows a structured workflow to ensure the integrity of the evidence and the accuracy of the results.
Caption: General workflow for the analysis of novel psychoactive substances.
Confirming Cyclazodone in Seized Materials: A Comparative Guide Using Cyclazodone-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the unequivocal identification and confirmation of the novel psychoactive substance (NPS) Cyclazodone in seized materials. Leveraging the precision of isotope dilution mass spectrometry, this protocol details the use of Cyclazodone-d5 as an internal standard to ensure accurate and reliable analytical outcomes. The methodologies outlined are grounded in established forensic and analytical chemistry principles, offering a robust approach for research and diagnostic applications.
Introduction
Cyclazodone is a centrally acting stimulant that has emerged on the NPS market.[1] Its structural similarity to other stimulants necessitates precise analytical methods for its identification to avoid ambiguity with related compounds. The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[2] This approach effectively mitigates variations in sample preparation and instrumental analysis, leading to highly accurate and precise results.[3] this compound, being chemically identical to Cyclazodone but with a different mass due to the deuterium labeling, co-elutes chromatographically but is distinguishable by the mass spectrometer.[4] This allows for reliable quantification and confirmation of the target analyte.
This guide will compare two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Structures
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| Cyclazodone | [Image of Cyclazodone structure] | C₁₂H₁₂N₂O₂ | 216.24[1] |
| This compound | [Image of this compound structure where 5 hydrogen atoms on the phenyl ring are replaced with deuterium] | C₁₂H₇D₅N₂O₂ | 221.27 |
Analytical Approaches: A Comparison
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of NPS. The choice between them often depends on the specific laboratory setup, the nature of the seized material, and the desired sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase followed by mass analysis. | Separates compounds in the liquid phase followed by tandem mass analysis for enhanced selectivity and sensitivity. |
| Sample Volatility | Requires analytes to be volatile or amenable to derivatization to increase volatility. | Suitable for a wider range of compounds, including non-volatile and thermally labile substances. |
| Sensitivity | Generally offers good sensitivity. | Typically provides higher sensitivity and specificity, especially in complex matrices. |
| Selectivity | Good selectivity based on retention time and mass spectrum. | Excellent selectivity through precursor and product ion monitoring (MRM). |
| Confirmation | Based on matching the retention time and mass spectrum of the analyte to a reference standard. | Confirmation is highly specific, based on the retention time and the ratio of multiple MRM transitions. |
Experimental Protocols
The following protocols provide a detailed methodology for the sample preparation and analysis of seized materials suspected of containing Cyclazodone.
Sample Preparation for Seized Powders
A standard "dilute-and-shoot" method is often sufficient for the analysis of powder samples.
-
Accurate Weighing: Accurately weigh approximately 10 mg of the homogenized seized powder.
-
Dissolution: Dissolve the weighed powder in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Internal Standard Spiking: Transfer 100 µL of the stock solution to a new vial. Add 10 µL of a 100 µg/mL solution of this compound in methanol.
-
Dilution: Add 890 µL of methanol to the vial to achieve a final concentration of 10 µg/mL for the analyte and 1 µg/mL for the internal standard.
-
Vortexing and Filtration: Vortex the solution thoroughly and filter through a 0.22 µm syringe filter into an autosampler vial for analysis.
GC-MS Analysis Protocol
This protocol is designed to provide a robust method for the separation and identification of Cyclazodone.
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
| Parameter | Condition |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
LC-MS/MS Analysis Protocol
This method offers high sensitivity and selectivity for the confirmation of Cyclazodone.
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation and Interpretation
The following tables summarize the expected quantitative data for the analysis of Cyclazodone using this compound as an internal standard.
Table 1: GC-MS Data
| Compound | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Cyclazodone | To be determined experimentally | Expected molecular ion or major fragment | Expected fragment ion | Expected fragment ion |
| This compound | To be determined experimentally (should be very close to Cyclazodone) | Expected molecular ion or major fragment (M+5) | Expected fragment ion | Expected fragment ion |
Table 2: LC-MS/MS Data (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Cyclazodone | 217.1 | To be determined experimentally | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| This compound | 222.1 | To be determined experimentally | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Note: The precursor ion for Cyclazodone is [M+H]⁺. The product ions and optimal collision energies need to be determined by infusing a standard solution of Cyclazodone into the mass spectrometer.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the confirmation of Cyclazodone in seized materials.
Logical Relationship for Confirmation
Caption: Logical criteria for the confirmation of Cyclazodone.
Conclusion
The methodologies presented in this guide provide a robust and reliable framework for the definitive identification and confirmation of Cyclazodone in seized materials. The integration of a deuterated internal standard, this compound, is critical for achieving high accuracy and precision in quantitative analysis. Both GC-MS and LC-MS/MS are suitable techniques, with LC-MS/MS generally offering superior sensitivity and specificity. Adherence to these protocols will enable researchers and forensic scientists to generate defensible and high-quality data in the analysis of this novel psychoactive substance.
References
A Comparative Analysis of the Therapeutic Index of Cyclazodone and Other Psychostimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of Cyclazodone in comparison to other widely recognized stimulants: methylphenidate, amphetamine, and modafinil. By presenting available quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways, this document aims to offer an objective resource for the scientific community.
Executive Summary
Cyclazodone, a central nervous system stimulant developed in the 1960s, has been reported to possess a favorable therapeutic index compared to other stimulants of its time. However, a lack of publicly available, quantitative preclinical data on its lethal dose (LD50) and effective dose (ED50) prevents a direct numerical comparison with contemporary psychostimulants. This guide synthesizes the available qualitative and quantitative information to provide a comparative framework for evaluating the relative safety and efficacy profiles of these compounds.
Data Presentation: Therapeutic Index Comparison
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, calculated as the ratio of the dose that produces toxicity in 50% of the population (LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50). A higher TI indicates a wider margin of safety.
| Stimulant | Animal Model | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) (Locomotor Activity) | Therapeutic Index (LD50/ED50) |
| Cyclazodone | Mouse | Intraperitoneal | Not Available | ~10[3] | Not Calculable |
| Methylphenidate | Mouse | Oral | 190 | Not Available | Not Calculable |
| Rat | Oral | 180 - 350 | Not Available | Not Calculable | |
| d-Amphetamine | Rat | Oral | 96.8 | ~1.0-2.5[4] | ~39 - 97 |
| Modafinil | Rat | Oral | ~3400 | Not Available | Not Calculable |
| Pemoline | Mouse | Oral | 375[1] | Not Available | Not Calculable |
Note: The ED50 for Cyclazodone is an estimated effective dose for producing strong excitatory effects, not a formally calculated ED50 for a specific therapeutic endpoint. The ED50 for d-Amphetamine is an approximate range based on doses that significantly increase locomotor activity.
Experimental Protocols
The determination of the therapeutic index relies on standardized preclinical experimental protocols to ascertain the LD50 and ED50 values.
Determination of Median Lethal Dose (LD50)
The LD50 is typically determined through acute toxicity studies following guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD).
Experimental Workflow for LD50 Determination (Based on OECD Guidelines)
Caption: Workflow for determining the Median Lethal Dose (LD50).
Key Methodological Steps:
-
Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single strain are used.
-
Housing and Acclimation: Animals are housed in controlled environmental conditions and allowed to acclimate for at least 5 days before the study.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, saline).
-
Dose Administration: A single dose of the substance is administered to each animal, typically via oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, convulsions, respiratory distress), and body weight changes over a period of 14 days.
-
Data Analysis: The LD50 value is calculated from the dose-response data using statistical methods such as probit or logit analysis.
Determination of Median Effective Dose (ED50)
The ED50 for psychostimulants is often determined by measuring their effect on locomotor activity in rodents. An increase in spontaneous movement is a characteristic effect of this class of drugs.
Experimental Workflow for ED50 Determination (Locomotor Activity)
Caption: Workflow for determining the Median Effective Dose (ED50).
Key Methodological Steps:
-
Apparatus: An open field arena, typically a square or circular enclosure with sensors to detect movement, is used.
-
Animal Habituation: Animals are habituated to the testing environment to reduce novelty-induced activity.
-
Drug Administration: Different doses of the stimulant or a vehicle control are administered to separate groups of animals.
-
Data Collection: Immediately after administration, animals are placed in the open field arena, and their locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: The dose-response relationship is analyzed to determine the dose that produces a 50% increase in locomotor activity compared to the vehicle control, which is defined as the ED50.
Signaling Pathways
The stimulant effects of these compounds are primarily mediated through their interactions with the dopaminergic and noradrenergic systems in the central nervous system.
Simplified Signaling Pathway for Dopaminergic Stimulants
Caption: Primary mechanisms of action of the compared stimulants.
Mechanism of Action Overview:
-
Cyclazodone: Believed to act as a dopamine reuptake inhibitor, increasing the concentration of dopamine in the synaptic cleft.
-
Methylphenidate: Primarily functions as a dopamine and norepinephrine reuptake inhibitor by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).
-
Amphetamine: Acts as both a dopamine reuptake inhibitor and a releasing agent. It can reverse the direction of DAT, causing a significant efflux of dopamine into the synapse. It also inhibits the vesicular monoamine transporter 2 (VMAT2), leading to increased cytoplasmic dopamine.
-
Modafinil: Has a more complex and not fully elucidated mechanism. It is a weak dopamine reuptake inhibitor and also affects other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA.
Conclusion
While historical data suggests that Cyclazodone may have a favorable therapeutic index, the absence of robust, publicly available preclinical data (LD50 and ED50 values) makes a direct quantitative comparison with modern stimulants challenging. The available data for methylphenidate, amphetamine, and modafinil highlight the varying safety margins of these compounds. Further preclinical research on Cyclazodone, adhering to standardized protocols for determining therapeutic index, is necessary to definitively place its safety and efficacy profile within the context of currently available psychostimulants. This information would be invaluable for researchers and drug development professionals exploring novel stimulant compounds with improved therapeutic windows.
References
- 1. Pemoline | C9H8N2O2 | CID 4723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclazodone - Wikipedia [en.wikipedia.org]
- 3. umbrellalabs.is [umbrellalabs.is]
- 4. Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyclazodone-d5: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling Cyclazodone-d5 must adhere to stringent disposal protocols to ensure safety and regulatory compliance. As a deuterated analog of the stimulant Cyclazodone, this compound requires careful management as a potentially hazardous chemical. Although not a federally scheduled controlled substance, its structural similarity to pemoline, a Schedule IV drug, necessitates a cautious approach to its disposal, treating it with the same level of care as a regulated substance.[1][2]
Prioritizing Safety in Disposal
The Safety Data Sheet (SDS) for the parent compound, Cyclazodone, classifies it as toxic if swallowed, in contact with skin, or inhaled, and as a skin and eye irritant. Therefore, all disposal procedures must be conducted in accordance with established laboratory safety protocols for handling hazardous materials. This includes the use of appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe and compliant disposal of this compound:
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, vials, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should prominently display "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Chemical Inactivation (Recommended):
-
To align with the Drug Enforcement Administration's (DEA) "non-retrievable" standard for controlled substance disposal, a chemical inactivation step is strongly recommended. This renders the compound inert and prevents its potential misuse.
-
A common method for the destruction of amine-containing compounds is treatment with a strong oxidizing agent. However, the specific inactivation protocol should be developed and validated by a qualified chemist and approved by your institution's EHS office.
-
-
Engage a Licensed Waste Contractor:
-
The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal contractor.
-
Your institution's EHS office will have established procedures for the collection and disposal of chemical waste and can provide guidance on contacting the appropriate contractor.
-
-
Documentation:
-
Maintain meticulous records of the disposal process, including the date, quantity of waste, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.
-
What Not to Do
Under no circumstances should this compound be:
-
Disposed of in regular trash.
-
Poured down the drain or into any sewer system.
-
Mixed with household waste.
Quantitative Data Summary
| Parameter | Guideline |
| Waste Segregation | Dedicated, labeled hazardous waste container |
| Chemical Inactivation | Recommended; consult with EHS for approved protocol |
| Final Disposal | Licensed hazardous waste contractor |
| Prohibited Disposal | No drain or trash disposal |
Experimental Protocol: Example Chemical Inactivation
The following is a generalized example of a chemical inactivation protocol. This procedure must be adapted and validated for your specific laboratory conditions and approved by your EHS department.
-
Preparation: In a properly functioning fume hood, prepare a solution of the oxidizing agent (e.g., potassium permanganate in sulfuric acid) in a suitable reaction vessel. The vessel should be large enough to accommodate the volume of the this compound waste and allow for stirring.
-
Reaction: Slowly and with constant stirring, add the this compound waste to the oxidizing solution. Monitor the reaction for any signs of excessive heat generation or gas evolution.
-
Neutralization: After the reaction is complete (as determined by an appropriate analytical method, such as TLC or LC-MS), neutralize the excess oxidizing agent and adjust the pH of the solution to a neutral range (pH 6-8).
-
Disposal: The resulting neutralized solution should be collected as hazardous waste and disposed of through your institution's EHS-approved channels.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel, protects the environment, and maintains compliance with all relevant regulations. Researchers are strongly encouraged to consult their institution's environmental health and safety office for specific guidance and to address any questions regarding these procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
